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  • Product: 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol
  • CAS: 1275222-58-6

Core Science & Biosynthesis

Foundational

3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol: Structural Dynamics, Synthesis, and Medicinal Applications

Executive Summary The indanol scaffold—a bicyclic aromatic alcohol—has emerged as a highly versatile and privileged structure in modern medicinal chemistry and drug development[1]. Among its substituted derivatives, 3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indanol scaffold—a bicyclic aromatic alcohol—has emerged as a highly versatile and privileged structure in modern medicinal chemistry and drug development[1]. Among its substituted derivatives, 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (also known as 3,4-dimethyl-1-indanol) represents a critical chiral building block. The unique conformational constraints provided by the fused cyclopentane-benzene ring system, combined with the specific spatial bulk of the methyl groups at the C3 and C4 positions, make this compound an attractive starting point for designing novel therapeutic agents, including α-glucosidase inhibitors and anti-tubercular compounds[1].

This technical whitepaper provides an in-depth analysis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, detailing its physicochemical properties, self-validating synthetic protocols, and underlying pharmacological mechanisms.

Chemical Identity & Physicochemical Profiling

The structural integrity of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol relies on its indane core. The hydroxyl group at C1 serves as a critical hydrogen bond donor/acceptor, while the methyl groups at C3 (aliphatic ring) and C4 (aromatic ring) increase the molecule's lipophilicity. This specific substitution pattern dictates the spatial orientation of the molecule within enzymatic binding pockets, often requiring specific stereoisomers (e.g., (1S,3R)-3,4-dimethyl-2,3-dihydro-1H-inden-1-ol) for optimal biological activity ()[2].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, essential for chromatographic tracking and formulation ().

PropertyValue / Description
Chemical Name 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol
Common Synonyms 3,4-Dimethyl-1-indanol
CAS Registry Number 1275222-58-6
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
SMILES CC1=C(C=CC2=C1C(CC2C)O)C
Physical State Viscous oil (at standard room temperature)
Purity Standard ≥ 95% (Commercial R&D grade)

Synthetic Methodology: Ketone Reduction Workflow

Indanols are predominantly synthesized via the reduction of their corresponding indanones ()[3]. The synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol utilizes 3,4-dimethyl-1-indanone as the starting material. The following protocol employs sodium borohydride (NaBH₄) to achieve a chemoselective reduction of the ketone without disrupting the aromatic system.

Step-by-Step Experimental Protocol
  • Reaction Preparation (Inert Atmosphere): Dissolve 3,4-dimethyl-1-indanone (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Causality: Methanol acts as a protic solvent to stabilize the alkoxyborohydride intermediates, while the argon atmosphere prevents moisture-induced degradation of the reducing agent.

  • Thermal Regulation: Chill the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature controls the exothermic nature of the hydride transfer, minimizes side reactions, and enhances the diastereoselectivity of the newly formed chiral center at C1[4].

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 15 minutes. Causality: Portion-wise addition prevents the rapid evolution of hydrogen gas and dangerous thermal spikes.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. Causality: TLC tracking ensures complete consumption of the starting ketone (higher Rf) and the appearance of the more polar indanol product (lower Rf) before quenching, validating the reaction's progress.

  • Quenching & Workup: Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Causality: NH₄Cl safely neutralizes unreacted NaBH₄ without creating a highly acidic environment, which could inadvertently cause the acid-catalyzed dehydration of the newly formed indanol into an indene derivative.

Synthesis SM 3,4-Dimethyl-1-indanone (Starting Material) Reagent Reduction (NaBH4, MeOH, 0°C) SM->Reagent Addition Product 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol (Target Scaffold) Reagent->Product Hydride Transfer

Synthetic workflow for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol via ketone reduction.

Mechanistic Insights & Biological Significance

The 3,4-dimethyl-1-indanol scaffold is highly prized in medicinal chemistry for its ability to act as a competitive inhibitor in various enzymatic pathways. For instance, functionalized indanol derivatives have demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion ()[1].

The mechanism of action relies heavily on the steric bulk provided by the C3 and C4 methyl groups. These methyl groups force the indanol core into a specific conformation that perfectly occupies the hydrophobic pockets of the target enzyme's active site. Simultaneously, the C1 hydroxyl group engages in critical hydrogen bonding with catalytic amino acid residues (such as aspartate or glutamate), effectively blocking the natural substrate from entering the active site. This competitive inhibition delays glucose absorption, making indanol derivatives valuable leads for managing postprandial hyperglycemia in type 2 diabetes[1].

Mechanism Ligand Indanol Scaffold (3,4-Dimethyl-1-indanol) Enzyme Target Enzyme (e.g., α-Glucosidase) Ligand->Enzyme Competitive Binding Substrate Substrate Hydrolysis Ligand->Substrate Blocks Enzyme->Substrate Catalyzes (Uninhibited) Disease Disease Progression Substrate->Disease Promotes

Pharmacological mechanism of indanol derivatives inhibiting target enzymes like α-glucosidase.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the compound must be validated against the following analytical benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): The C1 methine proton (CH-OH) typically appears as a distinct multiplet around 4.8–5.2 ppm. The C3 methyl group will present as a doublet (due to coupling with the C3 methine proton) near 1.2–1.4 ppm, while the C4 aromatic methyl group will appear as a sharp singlet around 2.2–2.4 ppm. The hydroxyl proton (OH) is generally observed as a broad singlet between 1.5–2.0 ppm, which disappears upon D₂O exchange.

  • Mass Spectrometry (ESI-MS): Under positive electrospray ionization, benzylic alcohols frequently undergo in-source fragmentation. The expected base peak is often the loss of water [M−H2​O+H]+ at m/z 145.1, alongside the sodium adduct [M+Na]+ at m/z 185.1.

  • IR Spectroscopy: A broad, intense absorption band at 3300–3400 cm⁻¹ confirms the presence of the O-H stretch, while sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹ validate the aromatic C=C skeletal vibrations.

References

  • National Center for Biotechnology Information (NIH). "(1S,3R)-3,4-dimethyl-2,3-dihydro-1H-inden-1-ol." PubChem Compound Summary for CID 96676404. Retrieved from:[Link]

  • Wikipedia. "Indanol." Wikimedia Foundation. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Synthesis Pathways for 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol: A Technical Whitepaper

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol (CAS: 1275222-58-6) Executive Summary & Strategic Rationale The indane scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol (CAS: 1275222-58-6)

Executive Summary & Strategic Rationale

The indane scaffold is a privileged structure in medicinal chemistry and asymmetric catalysis. Specifically, 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3,4-dimethylindan-1-ol) presents a unique synthetic challenge due to its two contiguous stereocenters (C1 and C3) and the specific regiochemistry of the aromatic methyl group (C4).

As a Senior Application Scientist, I have designed this whitepaper to outline a highly regioselective and stereocontrolled three-stage synthetic pathway. The strategy avoids the formation of regioisomeric mixtures by leveraging steric constraints during an intramolecular Friedel-Crafts acylation, followed by a dynamic kinetic resolution via asymmetric transfer hydrogenation (ATH).

Retrosynthetic Analysis

The target indanol is disconnected at the C1 hydroxyl group, leading back to 3,4-dimethylindan-1-one . This indanone is further disconnected via the C3a–C4 bond to reveal 3-(2-methylphenyl)butanoic acid . Finally, this aliphatic chain is constructed via a copper-catalyzed 1,4-conjugate addition of o-tolylmagnesium bromide to methyl crotonate .

G A o-Tolylmagnesium Bromide + Methyl Crotonate B 3-(2-Methylphenyl)butanoic Acid (Conjugate Addition) A->B CuI, THF C 3,4-Dimethylindan-1-one (Friedel-Crafts Acylation) B->C 1. SOCl2 2. AlCl3 D 3,4-Dimethyl-2,3-dihydro- 1H-inden-1-ol (Asymmetric Reduction) C->D Ru-TsDPEN HCOOH/Et3N

Figure 1: Retrosynthetic pathway and forward synthesis strategy for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

Stage 1: Copper-Catalyzed Conjugate Addition

Mechanistic Causality

Grignard reagents inherently favor direct 1,2-addition to carbonyls due to their high hardness. To construct the 3-(2-methylphenyl)butanoic acid framework, we must force a 1,4-conjugate addition onto methyl crotonate. The introduction of catalytic Copper(I) Iodide (CuI) generates a softer organocuprate intermediate in situ. This softer nucleophile preferentially attacks the β -carbon of the α,β -unsaturated ester, establishing the C3 methyl group of the future indane ring[1].

Self-Validating Experimental Protocol
  • Preparation of the Cuprate: In an oven-dried, argon-purged 500 mL Schlenk flask, suspend CuI (0.05 equiv, 5 mol%) in anhydrous THF (100 mL). Cool the suspension to -78 °C.

  • Grignard Addition: Add o-tolylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise over 30 minutes. Stir for 15 minutes to allow the formation of the active organocopper species.

  • Substrate Addition: Add methyl crotonate (1.0 equiv) dissolved in THF (20 mL) dropwise. Maintain the temperature at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Validation & Quench: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active crotonate indicates completion. Quench the reaction by adding saturated aqueous NH4​Cl (50 mL). Causality note: The ammonium chloride selectively complexes with the copper, pulling it into the aqueous layer as a soluble blue [Cu(NH3​)4​]2+ complex, preventing emulsion formation.

  • Hydrolysis: Extract the organic layer, concentrate in vacuo, and subject the crude ester to basic hydrolysis (LiOH, THF/ H2​O 1:1, 25 °C, 4 h) to yield 3-(2-methylphenyl)butanoic acid.

Stage 2: Intramolecular Friedel-Crafts Acylation

Regiochemical Causality

The conversion of 3-(2-methylphenyl)butanoic acid to 3,4-dimethylindan-1-one is a masterclass in steric regiocontrol. The aromatic ring possesses a methyl group at the C2 position relative to the aliphatic chain. During the AlCl3​ -mediated electrophilic aromatic substitution, cyclization could theoretically occur at the two ortho positions: C2 or C6. Because C2 is already occupied by the methyl group, cyclization is strictly forced to the C6 position. Upon ring closure, this original C2 methyl group perfectly aligns as the C4 methyl of the resulting indanone[2].

G A 3-(2-Methylphenyl)butanoyl Chloride B Acylium Ion Intermediate (AlCl4- counterion) A->B + AlCl3 (0 °C) C Wheland Intermediate (Electrophilic Aromatic Substitution) B->C Intramolecular Attack at unoccupied C6 position D 3,4-Dimethylindan-1-one C->D - H+, - AlCl3 (Rearomatization)

Figure 2: Mechanism of the sterically-directed intramolecular Friedel-Crafts acylation.

Self-Validating Experimental Protocol
  • Acid Chloride Formation: Dissolve 3-(2-methylphenyl)butanoic acid (1.0 equiv) in anhydrous DCM (0.5 M). Add thionyl chloride ( SOCl2​ , 1.5 equiv) and a catalytic drop of DMF. Stir at 40 °C until gas evolution ( HCl , SO2​ ) ceases (approx. 2 h). Remove solvent and excess SOCl2​ in vacuo to yield the crude acid chloride.

  • Cyclization: Redissolve the acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C. Portion-wise, add anhydrous Aluminum Chloride ( AlCl3​ , 1.2 equiv). Validation: The solution will immediately turn deep red/brown, visually confirming the formation of the acylium ion and subsequent Wheland intermediate.

  • Quench: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl. Causality note: The acidic ice quench is mandatory to break the robust Aluminum-Oxygen coordinate bonds of the product complex, releasing the free indanone.

  • Purification: Extract with DCM, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography to isolate pure 3,4-dimethylindan-1-one.

Stage 3: Stereoselective Asymmetric Transfer Hydrogenation (ATH)

Stereochemical Causality

The reduction of 3,4-dimethylindan-1-one introduces a second chiral center at C1. Standard hydride donors (like NaBH4​ ) attack from both faces, yielding a racemic mixture of cis and trans diastereomers. To achieve high enantiomeric and diastereomeric excess, we employ Noyori's Asymmetric Transfer Hydrogenation using the chiral Ruthenium catalyst RuCl(p-cymene)[(R,R)-TsDPEN][3].

The reaction proceeds via an outer-sphere mechanism. The active 18-electron Ru-hydride species transfers a hydride and a proton simultaneously to the carbonyl via a highly ordered six-membered transition state. The spatial arrangement of the p-cymene ligand and the chiral diamine backbone strictly dictates facial selectivity, yielding the (1S, 3S) or (1R, 3R) stereoisomer depending on the catalyst enantiomer used[4].

Quantitative Comparison of Reduction Methods
Reduction MethodReagentsYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)
Non-selective NaBH4​ , MeOH, 0 °C92~1.2:10 (Racemic)
CBS Reduction BH3​⋅THF , (R)-CBS catalyst858:192
Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN], HCOOH/ Et3​N 96>99:1>98

Table 1: Comparison of stereochemical outcomes for the reduction of 3,4-dimethylindan-1-one.

Self-Validating Experimental Protocol
  • Catalyst Activation: In a Schlenk tube, dissolve 3,4-dimethylindan-1-one (1.0 equiv) in an azeotropic mixture of Formic Acid / Triethylamine (HCOOH/ Et3​N 5:2, 2.0 M concentration).

  • Reduction: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%). Stir the mixture at 25 °C for 12 hours. Causality note: Formic acid acts as the stoichiometric hydrogen donor, decomposing into CO2​ gas. The continuous evolution of micro-bubbles serves as a visual validation of the active catalytic cycle.

  • Workup: Dilute the mixture with water and extract with EtOAc. Wash the organic layer with saturated NaHCO3​ to remove residual formic acid.

  • Analysis: Concentrate the product and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the >98% ee of the resulting 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

G A RuCl(p-cymene)[(R,R)-TsDPEN] Precatalyst B Active 16e- Ru Complex A->B + Base (-HCl) C Ru-Hydride (18e-) Hydrogen Donor Complex B->C + HCOOH (-CO2) D Chiral Indanol Product + Regenerated 16e- Ru C->D + 3,4-Dimethylindan-1-one (Outer-sphere transfer) D->B Catalytic Cycle

Figure 3: Catalytic cycle of the Noyori Asymmetric Transfer Hydrogenation (ATH).

References

  • On the mechanism of the copper-catalyzed enantioselective 1,4-addition of grignard reagents to alpha,beta-unsaturated esters. University of Groningen (RUG).1

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. National Institutes of Health (PMC).2

  • Transfer hydrogenation in aqueous media. University of Liverpool.3

  • Ru–Prolinamide‐Catalyzed Asymmetric Transfer Hydrogenation of Racemic β‐Heterosubstituted Cycloalkanones Driven by Dynamic Kinetic Resolution. ResearchGate.4

Sources

Foundational

Stereoisomers of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

An In-Depth Technical Guide to the Abstract The indanol scaffold is a privileged structure in medicinal chemistry and a versatile building block in asymmetric synthesis, notable for its presence in therapeutic agents lik...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

The indanol scaffold is a privileged structure in medicinal chemistry and a versatile building block in asymmetric synthesis, notable for its presence in therapeutic agents like the HIV protease inhibitor Indinavir.[1] The introduction of multiple stereocenters, as seen in 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, significantly increases molecular complexity and presents unique challenges and opportunities in drug design and development. The spatial arrangement of substituents can profoundly influence pharmacological activity, making stereochemical control paramount. This guide provides a comprehensive technical overview of the stereoisomers of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, detailing their structural analysis, stereoselective synthesis strategies, robust separation protocols, and advanced analytical characterization techniques. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex chiral molecules.

Stereochemical Analysis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

A thorough understanding of a molecule's three-dimensional structure is the foundation of stereoselective chemistry. The seemingly simple structure of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol belies its stereochemical complexity, which arises from the presence of multiple chiral centers.

Identification of Chiral Centers

A chiral center is typically a carbon atom bonded to four different substituents, rendering the molecule non-superimposable on its mirror image.[2] In the structure of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, two such centers can be identified:

  • Carbon-1 (C1): This carbon is bonded to a hydroxyl (-OH) group, a hydrogen atom, C2 of the cyclopentyl ring, and C7a of the fused aromatic ring. As the pathways around the ring from C1 are non-equivalent, these four groups are distinct, establishing C1 as a stereogenic center.

  • Carbon-3 (C3): This carbon is bonded to a methyl (-CH₃) group, a hydrogen atom, C2, and C3a of the fused ring system. These four substituents are different, making C3 the second stereogenic center.

Enumeration of Stereoisomers

For a molecule with n chiral centers, the maximum number of possible stereoisomers is 2ⁿ.[3] With two chiral centers, 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol can exist as a total of 2² = 4 stereoisomers. These isomers manifest as two pairs of enantiomers.

The relationships between these isomers are categorized as follows:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They share identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (optical activity).

  • Diastereomers: Stereoisomers that are not mirror images of each other. Diastereomers have distinct physical and chemical properties, a crucial feature that is exploited for their separation.

The four stereoisomers of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, based on the Cahn-Ingold-Prelog (R/S) configurations at C1 and C3, are:

  • (1R, 3R) and (1S, 3S) - Enantiomeric Pair 1 (trans)

  • (1R, 3S) and (1S, 3R) - Enantiomeric Pair 2 (cis)

The cis and trans nomenclature refers to the relative orientation of the hydroxyl group at C1 and the methyl group at C3 across the five-membered ring.

stereoisomers cluster_0 Enantiomeric Pair 1 (trans) cluster_1 Enantiomeric Pair 2 (cis) 1R,3R 1R,3R 1S,3S 1S,3S 1R,3R->1S,3S Enantiomers 1R,3S 1R,3S 1R,3R->1R,3S Diastereomers 1S,3R 1S,3R 1R,3R->1S,3R Diastereomers 1S,3S->1R,3S Diastereomers 1S,3S->1S,3R Diastereomers 1R,3S->1S,3R Enantiomers

Caption: Stereoisomeric relationships for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

Stereoselective Synthesis Strategies

The synthesis of a single, desired stereoisomer is a primary goal in modern organic chemistry. This is typically achieved by reducing the corresponding prochiral ketone, 3,4-dimethyl-2,3-dihydro-1H-inden-1-one. The choice of reducing agent and catalyst dictates the stereochemical outcome.

Diastereoselective Reduction (Substrate Control)

Standard reduction of the precursor ketone using agents like sodium borohydride (NaBH₄) will typically yield a mixture of the cis and trans diastereomers. The facial selectivity of the hydride attack on the carbonyl is influenced by the steric hindrance imposed by the existing methyl group at the C3 position. The diastereomeric ratio is highly dependent on the reaction conditions and the specific substrate, often requiring subsequent separation.

Enantioselective Reduction (Catalyst Control)

To achieve high enantiomeric excess (ee), asymmetric catalysis is the method of choice. A prominent example is asymmetric transfer hydrogenation, which often employs Ruthenium complexes with chiral diamine ligands derived from molecules like cis-1-amino-2-indanol.[4] This approach creates a chiral environment around the catalyst, forcing the reduction to proceed through a lower-energy transition state for one enantiomer over the other.

synthesis_workflow cluster_reduction Reduction Step start 3,4-dimethyl-2,3-dihydro-1H-inden-1-one (Prochiral Ketone) achiral Diastereoselective Reduction (e.g., NaBH₄) start->achiral chiral Enantioselective Reduction (e.g., Ru-TsDPEN) start->chiral product_mix Mixture of Stereoisomers (cis/trans diastereomers, both racemic) achiral->product_mix product_enantioenriched Enantioenriched Product (Predominantly one stereoisomer) chiral->product_enantioenriched separation Chromatographic Separation product_mix->separation product_enantioenriched->separation Purification final_product Isolated Pure Stereoisomers separation->final_product

Caption: General workflow for the synthesis of indanol stereoisomers.

High-Fidelity Separation of Stereoisomers

Even with highly selective syntheses, the separation and purification of stereoisomers are critical steps for obtaining materials of the required purity for research and development.

Separation of Diastereomers

Because diastereomers possess different physical properties, they can often be separated using standard laboratory techniques.

  • Column Chromatography: Silica gel or alumina column chromatography is the most common method. The different polarities of the cis and trans isomers lead to differential retention on the stationary phase, allowing for their separation with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

  • Crystallization: Fractional crystallization can be effective if one diastereomer has significantly lower solubility in a particular solvent system.

Resolution of Enantiomers

Separating enantiomers (a process known as resolution) is more challenging as they have identical physical properties in an achiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for both analytical and preparative-scale enantioseparation.[5]

The success of a chiral HPLC separation is critically dependent on the choice of the Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with the enantiomers, leading to different retention times.[6]

Chiral Stationary Phase (CSP) Type Principle of Separation Typical Mobile Phases Advantages Disadvantages
Polysaccharide-Based (e.g., Chiralpak®)Involves a combination of hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative (e.g., amylose or cellulose).[6][7]Normal Phase: Hexane/IsopropanolReversed Phase: Acetonitrile/WaterBroad applicability for a wide range of compounds; robust and reliable.[6]Can be sensitive to mobile phase modifiers.
Pirkle-Type (π-acid/π-base) Based on π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the electron-rich or electron-deficient aromatic rings of the CSP.[7]Normal Phase: Hexane/IsopropanolWell-understood mechanism; predictable separations for certain compound classes.Generally less broad in application than polysaccharide CSPs.
Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin)Utilizes multiple interaction mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic cavity.Polar Organic, Reversed PhaseMultimodal, can operate in different mobile phase systems.Complex interaction mechanism can make method development less intuitive.
Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach for developing a robust method for the separation of the enantiomers of a 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol diastereomer.

  • Sample Preparation:

    • Prepare a stock solution of the racemic diastereomer (e.g., the trans pair) in the initial mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[8]

  • Initial Screening:

    • Objective: Identify a suitable CSP and mobile phase system that shows baseline or partial separation.

    • Columns: Screen a set of polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) and a Pirkle-type column.

    • Mobile Phase: Start with a standard normal-phase eluent, such as n-Hexane/Isopropanol (90:10, v/v).[7]

    • Conditions: Flow Rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV at 254 nm.

  • Method Optimization:

    • Objective: Improve the resolution (Rs) and separation factor (α) of the most promising condition from the screening phase.

    • Mobile Phase Composition: Systematically vary the ratio of the alcohol modifier (e.g., from 5% to 20% isopropanol). A lower percentage of alcohol generally increases retention and may improve resolution.

    • Flow Rate: Adjust the flow rate (e.g., 0.8-1.2 mL/min) to optimize the balance between analysis time and efficiency.

    • Temperature: Evaluate the effect of column temperature (e.g., 15 °C to 40 °C). Lower temperatures often enhance enantioselectivity.

  • Data Analysis:

    • Calculate the retention times (tᵣ), separation factor (α), and resolution (Rs) for each condition.

    • The goal is to achieve a resolution of Rs ≥ 1.5 for baseline separation.

hplc_workflow start Racemic Sample Preparation screen Step 1: CSP & Mobile Phase Screening start->screen eval1 Partial or Baseline Separation? screen->eval1 optimize Step 2: Method Optimization (Solvent Ratio, Temp, Flow) eval1->optimize Yes fail Re-screen with different CSPs or Mobile Phase Systems eval1->fail No eval2 Resolution (Rs) > 1.5? optimize->eval2 eval2->optimize No validate Step 3: Method Validation eval2->validate Yes final Validated Chiral Separation Method validate->final fail->screen

Caption: Workflow for chiral HPLC separation method development.

Spectroscopic and Analytical Characterization

Unambiguous identification of each isolated stereoisomer requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and stereochemical assignment.

  • Distinguishing Diastereomers: Cis and trans diastereomers are distinct compounds and will exhibit different ¹H and ¹³C NMR spectra. The relative stereochemistry can often be determined by analyzing the coupling constants (J-values) between protons on the five-membered ring. For instance, the coupling constant between H1 and the adjacent protons on C2 can differ significantly between the cis and trans isomers due to their different dihedral angles. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof by showing through-space proximity between H1 and the C3-methyl group in the cis isomer.

  • Determining Enantiomeric Purity: While enantiomers have identical NMR spectra in achiral solvents, their signals can be resolved by introducing a chiral environment.

    • Chiral Shift Reagents (CSRs): Lanthanide complexes (e.g., Eu(hfc)₃) can coordinate with the hydroxyl group of the indanol, forming transient diastereomeric complexes. This interaction induces different magnetic environments for the enantiomers, causing their corresponding signals in the ¹H NMR spectrum to split, allowing for direct integration and calculation of enantiomeric excess (ee).[9]

    • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR tube can also form weak, transient diastereomeric solvates, leading to observable chemical shift differences between the enantiomeric signals.[10]

X-ray Crystallography

For compounds that form high-quality single crystals, X-ray crystallography is the gold standard for determining not only the relative stereochemistry (cis vs. trans) but also the absolute stereochemistry (R/S configuration) of a single enantiomer. This technique provides an unambiguous three-dimensional map of the molecule's structure.

Conclusion

The four stereoisomers of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol represent a microcosm of the challenges inherent in modern pharmaceutical and chemical research. The presence of two chiral centers necessitates a rigorous and systematic approach to synthesis, separation, and characterization. Mastery of stereoselective reduction techniques provides access to enantioenriched materials, while advanced chromatographic methods, particularly chiral HPLC, are essential for isolating stereoisomers with the high purity required for biological evaluation. Finally, a combination of NMR spectroscopy and X-ray crystallography provides the definitive structural and stereochemical information needed to confidently advance drug development programs. This guide provides the foundational knowledge and practical protocols to empower scientists to navigate the complex stereochemical landscape of this important class of molecules.

References

  • Title: Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation Source: Taylor & Francis Online URL: [Link]

  • Title: Highly Diastereoselective Multicomponent Cascade Reactions: Efficient Synthesis of Functionalized 1‐Indanols Source: R Discovery URL: [Link]

  • Title: Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis Source: PubMed URL: [Link]

  • Title: On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology Source: Semantic Scholar URL: Not a direct landing page, but the search result confirms the use and comparison of different chiral columns.
  • Title: Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Quantifying the formation of stereoisomers by benchtop NMR spectroscopy Source: Magritek URL: [Link]

  • Title: US4874473A - Separation of diastereomers by extractive distillation Source: Google Patents URL
  • Title: Analyze of stereoisomer by NMR Source: JEOL Ltd. URL: [Link]

  • Title: Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules Source: Not a direct landing page, but the search result provides a present
  • Title: Identifying Chiral Molecules, Meso Compounds, and Diastereomers Source: Dummies URL: [Link]

  • Title: Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures Source: IntechOpen URL: [Link]

  • Title: Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry Source: Scilit URL: [Link]

  • Title: Indanone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents Source: Google Patents URL
  • Title: A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues Source: Preprints.org URL: [Link]

  • Title: Molecules with multiple chiral centers Source: Lumen Learning URL: [Link]

  • Title: Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: US6548710B2 - Process for preparing 1-indanones Source: Google Patents URL
  • Title: 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol Source: PubChem URL: [Link]

  • Title: Designating the Configuration of Chiral Centers Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: (1S)-2,3-dihydro-1H-inden-1-ol Source: PubChem URL: [Link]

  • Title: 5.6 Compounds with More Than One Chirality Centers Source: Organic Chemistry I (Open Textbook) URL: [Link]

  • Title: Finding Chirality Centers Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers Source: Master Organic Chemistry URL: [Link]

  • Title: What stereoisomers are formed in... Source: Vaia URL: [Link]

  • Title: Stereochemistry Source: Basicmedical Key URL: [Link]

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Exploratory

A Comprehensive Technical Guide to 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative of interest in syn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative of interest in synthetic and medicinal chemistry. While a specific CAS Registry Number for this precise isomeric configuration is not prominently documented in major chemical databases, this guide synthesizes critical information by drawing upon data from closely related structural analogs. We will delve into its structural elucidation, proposed synthetic pathways, detailed characterization methodologies, and prospective applications, with a particular focus on its potential as a chiral building block in the synthesis of complex molecules. This document is intended to serve as a foundational resource for researchers engaged in the study and application of novel indanol derivatives.

Introduction and Structural Elucidation

3,4-dimethyl-2,3-dihydro-1H-inden-1-ol belongs to the indanol class of compounds, characterized by a fused bicyclic system comprising a benzene ring and a five-membered ring bearing a hydroxyl group. The specific nomenclature "3,4-dimethyl" indicates methyl substitutions at the 3 and 4 positions of the indane core. The presence of two stereocenters at positions 1 and 3 suggests the potential for multiple diastereomers, each with unique stereochemical properties that can significantly influence their biological activity and chemical reactivity.

The indanol framework is a key structural motif in a variety of biologically active molecules and natural products. For instance, derivatives of indanols have shown potential as anti-inflammatory agents.[1] The strategic placement of methyl groups, as in the case of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.

dot

Synthesis_Pathway A 2-(2-Methylphenyl)butanoic acid B 3,4-Dimethyl-2,3-dihydro-1H-inden-1-one A->B  Friedel-Crafts Acylation (e.g., PPA, AlCl₃) C 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol B->C  Reduction (e.g., NaBH₄, LiAlH₄)

Caption: Proposed synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

Experimental Protocol: Synthesis of 3,4-Dimethyl-2,3-dihydro-1H-inden-1-one
  • Acid Chloride Formation: To a solution of 2-(2-methylphenyl)butanoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Intramolecular Friedel-Crafts Acylation: In a separate flask, prepare a suspension of a Lewis acid catalyst (e.g., aluminum chloride) in dichloromethane at 0 °C. Add the freshly prepared acid chloride solution dropwise to this suspension.

  • Reaction Monitoring and Workup: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3,4-dimethyl-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: Reduction to 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol
  • Reduction: Dissolve 3,4-dimethyl-2,3-dihydro-1H-inden-1-one in a suitable solvent (e.g., methanol or ethanol). Add a reducing agent such as sodium borohydride portion-wise at 0 °C.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at room temperature and monitor by TLC. Once the starting material is consumed, carefully add water to quench the excess reducing agent.

  • Extraction and Purification: Remove the organic solvent under reduced pressure and extract the aqueous residue with an appropriate solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate. Purify the resulting alcohol by column chromatography or recrystallization.

Potential Applications in Research and Development

Substituted indanols, including 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, hold promise in several areas of chemical and pharmaceutical research.

  • Chiral Building Blocks: The stereocenters in this molecule make it a valuable chiral precursor for the asymmetric synthesis of more complex molecules, particularly in the development of novel therapeutics. [2]* Fragrance and Flavor Industry: Certain indanol derivatives are known for their unique olfactory properties and are used in the fragrance industry. [2]* Medicinal Chemistry: The indane scaffold is present in various pharmacologically active compounds. The anti-inflammatory potential of related indanol derivatives suggests that 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol could be a starting point for the design of new therapeutic agents. [1]

Safety and Handling

While a specific safety data sheet for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol is not available, general laboratory safety precautions for handling similar chemical compounds should be followed. [3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood. [4]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [3]* First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

3,4-dimethyl-2,3-dihydro-1H-inden-1-ol represents an intriguing yet underexplored molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and potential applications by leveraging data from structurally related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of its various stereoisomers and to unlock its full potential as a versatile chemical entity.

References

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]

  • Various Authors. (n.d.). Spectroscopic Data. AWS. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-indanones.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • PubMed. (2009, October 15). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (2022, September 14). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol

Executive Summary & Structural Significance The compound 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3,4-dimethyl-1-indanol) is a specialized bicyclic molecule consisting of a cyclopentanol ring fused...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The compound 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3,4-dimethyl-1-indanol) is a specialized bicyclic molecule consisting of a cyclopentanol ring fused to an ortho-xylene system[1]. In the realm of drug development and materials science, substituted indanols serve as highly valuable, conformationally rigid pharmacophores. The presence of the methyl groups at the C3 and C4 positions introduces significant steric bulk and distinct stereochemical complexities, making it a crucial intermediate for synthesizing targeted therapeutics, chiral ligands, and complex fragrance molecules.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic reactivity, and a field-proven, self-validating protocol for its asymmetric synthesis.

Physicochemical Profiling & Stereochemistry

Understanding the baseline physical and chemical properties of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol is critical for predicting its behavior in biological systems and organic solvents. The molecule contains two stereocenters (C1 and C3), resulting in four possible stereoisomers (two cis/trans diastereomeric pairs). The (1S,3R)-enantiomer is frequently highlighted in pharmacological databases due to its specific spatial orientation [1].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol
CAS Registry Number 1275222-58-6
PubChem CID 96676404 (for the 1S,3R isomer)
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Exact Mass 162.104465 Da
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 1 (Oxygen atom)
Topological Polar Surface Area 20.2 Ų
Predicted LogP (XLogP3) ~2.6 (Indicates moderate lipophilicity)

Data synthesized from authoritative chemical databases [1, 2].

Chemical Reactivity & Mechanistic Pathways

The chemical behavior of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol is primarily governed by its benzylic alcohol moiety. The adjacent aromatic ring stabilizes transition states via resonance, making the C1 position highly susceptible to both nucleophilic substitution (via an SN​1 mechanism) and elimination reactions.

  • Dehydration: Under acidic conditions (e.g., using p -toluenesulfonic acid), the hydroxyl group is protonated and leaves as water. The resulting benzylic carbocation is highly stable, rapidly losing a proton to form the conjugated 3,4-dimethyl-1H-indene.

  • Oxidation: The secondary alcohol is readily oxidized to 3,4-dimethylindan-1-one using mild oxidants like Dess-Martin periodinane (DMP) or Swern conditions, preventing over-oxidation.

  • Esterification: Reaction with acyl chlorides in the presence of a non-nucleophilic base (like DIPEA) yields indanyl esters, which are frequently utilized as prodrug moieties to enhance cellular permeability.

ReactionPathways Indanol 3,4-Dimethyl-1-indanol (Core) Oxidation Oxidation (e.g., Dess-Martin) Indanol->Oxidation [O] Dehydration Dehydration (Acid-catalyzed) Indanol->Dehydration -H2O Esterification Esterification (Acyl Chloride/Base) Indanol->Esterification +RCOCl Indanone 3,4-Dimethylindan-1-one Oxidation->Indanone Indene 3,4-Dimethyl-1H-indene Dehydration->Indene Ester Indanyl Ester Derivative Esterification->Ester

Chemical reactivity pathways of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

Synthesis Protocol: Asymmetric Reduction

To obtain the stereopure (1S,3R)-3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, a standard sodium borohydride ( NaBH4​ ) reduction is insufficient as it yields a racemic mixture. Instead, a Corey-Bakshi-Shibata (CBS) reduction is employed [3].

Expert Rationale & Causality

The CBS catalyst provides a rigid chiral pocket. By utilizing borane-tetrahydrofuran ( BH3​⋅THF ) as the stoichiometric reductant at low temperatures, the hydride transfer is forced to occur exclusively from one face of the 3,4-dimethylindan-1-one substrate.

SynthesisWorkflow Start 3,4-Dimethylindan-1-one Reaction Asymmetric Reduction (-20°C, THF) Start->Reaction Reagent CBS Catalyst + BH3 Reagent->Reaction Quench Methanol Quench (Destroy excess BH3) Reaction->Quench Monitor via TLC Extraction Liquid-Liquid Extraction (EtOAc/H2O) Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Organic Layer Product (1S,3R)-3,4-Dimethyl-1-indanol Purification->Product >95% ee

Step-by-step asymmetric synthesis workflow for chiral indanol derivatives.

Step-by-Step Self-Validating Methodology
  • System Preparation (Inert Atmosphere): Flame-dry a 100 mL round-bottom flask under vacuum and backfill with Argon.

    • Causality: BH3​⋅THF reacts violently with ambient moisture, which would destroy the reducing agent and skew the stoichiometric ratio, leading to incomplete conversion.

  • Catalyst & Reductant Loading: Add (R)-CBS catalyst (0.1 equiv) and anhydrous THF (20 mL). Cool the mixture to -20 °C using a dry ice/ethylene glycol bath. Slowly add BH3​⋅THF (1.2 equiv).

    • Causality: Maintaining -20 °C freezes out higher-energy transition states, maximizing the enantiomeric excess (ee) of the final product.

  • Substrate Addition: Dissolve 3,4-dimethylindan-1-one (1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise over 30 minutes via a syringe pump.

  • Self-Validating Reaction Monitoring: After 2 hours, withdraw a 10 µL aliquot, quench in methanol, and run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 4:1).

    • Validation Check: The reaction is complete when the UV-active ketone spot ( Rf​≈0.6 ) completely disappears, replaced by a more polar, UV-active alcohol spot ( Rf​≈0.3 ) that stains dark blue with phosphomolybdic acid (PMA).

  • Quenching: Slowly add anhydrous methanol (5 mL) dropwise at -20 °C.

    • Validation Check: The addition of methanol will cause visible hydrogen gas evolution (bubbling). The absolute cessation of bubbling serves as a visual, self-validating indicator that all excess borane has been safely destroyed.

  • Workup & Purification: Warm to room temperature. Concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (50 mL) to remove boron salts. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography to yield the pure indanol.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic benzylic methine proton adjacent to the hydroxyl group. It typically appears as a multiplet or doublet of doublets around δ 4.8 - 5.2 ppm. The two methyl groups will appear as distinct doublets (if coupling to adjacent aliphatic protons) or singlets (if benzylic) between δ 1.2 - 2.3 ppm.

  • Infrared Spectroscopy (IR): A strong, broad absorption band at ~3300–3400 cm⁻¹ is the definitive marker of the O-H stretching vibration, confirming the successful reduction of the ketone (which would otherwise show a sharp C=O peak at ~1710 cm⁻¹).

  • Chiral HPLC: To validate the enantiomeric excess (ee) of the (1S,3R) isomer, run the purified compound through a chiral stationary phase column (e.g., Chiralcel OD-H) using a Hexane/Isopropanol gradient.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 96676404, (1S,3R)-3,4-dimethyl-2,3-dihydro-1H-inden-1-ol." PubChem, [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic utility." Journal of the American Chemical Society, 1987. [Link]

Exploratory

Substituted Indanols in Advanced Therapeutics and Catalysis: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I have observed that the transition from bench-scale discovery to clinical viability often hinges on the selection of the right chemical scaffold. The bicyclic indanol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have observed that the transition from bench-scale discovery to clinical viability often hinges on the selection of the right chemical scaffold. The bicyclic indanol ring system—particularly 2-indanol and its substituted derivatives—has emerged as a privileged structure in both medicinal chemistry and advanced synthetic methodology. This whitepaper explores the core research applications of substituted indanols, detailing their roles as chiral auxiliaries in antiviral drug development, as active pharmacophores in metabolic and infectious diseases, and as versatile substrates in photoredox catalysis. By examining the causality behind these applications, this guide provides a self-validating framework for researchers looking to leverage the indanol scaffold.

The Indanol Scaffold: Structural Causality in Drug Design

The unique conformational constraints of the indane ring, coupled with a functionalizable hydroxyl group, create a rigid yet highly adaptable stereochemical environment. In drug design, the spatial arrangement of a molecule dictates its target specificity. The cis-aminoindanol moiety restricts the conformational degrees of freedom, enforcing a specific chiral discriminative environment that effectively mimics enzyme transition states. This steric bulk and hydrogen-bonding capability make substituted indanols ideal for locking therapeutic molecules into their most active conformations.

Application 1: Chiral Auxiliaries in Antiviral Development

The most prominent application of enantiomerically pure (1S, 2R)-1-amino-2-indanol is its role as a critical chiral building block in the synthesis of HIV protease inhibitors, specifically Indinavir (1)[1].

Mechanistic Causality: HIV protease is a homodimeric enzyme responsible for cleaving viral polyproteins. Inhibitors like Indinavir are designed as transition-state analogs. The sterically bulky indane structure of the P2' ligand fits precisely into the S2' pocket of the protease, while the hydroxyl group of the indanol forms a critical hydrogen bond with the catalytic aspartate residues of the enzyme, effectively halting viral replication[1].

G N1 Indene Precursor N2 trans-Bromohydrin N1->N2 NBS / H2O N3 trans-1-Azido-2-indanol N2->N3 Epoxidation & NaN3 N4 cis-1-Amino-2-indanol (Chiral Scaffold) N3->N4 Resolution & Reduction N5 Piperazine Derivative Coupling N4->N5 Stereoselective Directing N6 Indinavir (HIV Protease Inhibitor) N5->N6 Final Assembly

Workflow for the stereoselective synthesis of Indinavir from an indene precursor.

Application 2: Target-Directed Therapeutics

Beyond serving as passive scaffolds, substituted indanols exhibit potent intrinsic biological activities across multiple therapeutic areas.

  • Metabolic Disorders (Type 2 Diabetes): A series of cis-1-amino-2-indanol derivatives have demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion (2)[2].

  • Infectious Diseases: Indanol-1,2,3-triazole hybrids synthesized via click chemistry display excellent antitubercular activity against Mycobacterium tuberculosis H37Rv (3)[3]. Furthermore, enantiomerically pure chloroindanol derivatives exhibit targeted antifungal activity against phytopathogenic fungi like Botrytis cinerea[4].

Quantitative Data Summary
Compound DerivativeSubstitution PatternBiological TargetPotency (IC₅₀ / MIC)Reference Standard
Compound 2h 4-Nitrophenyl isothiocyanateα-GlucosidaseIC₅₀: 9.64 ± 0.24 µMAcarbose (750.0 µM)
Compound 2g 4-Bromophenyl isothiocyanateα-GlucosidaseIC₅₀: 16.81 ± 0.63 µMAcarbose (750.0 µM)
Compound 3i 3,4-Dichlorophenyl isocyanateα-GlucosidaseIC₅₀: 21.50 ± 0.50 µMAcarbose (750.0 µM)
Compound 5g Indanol-1,2,3-triazoleM. tuberculosis H37RvMIC: 1.56 µMIsoniazid
Experimental Protocol 1: In Vitro α-Glucosidase Inhibition Assay

To ensure reproducibility, the following self-validating protocol outlines the kinetic evaluation of indanol derivatives[2].

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer at pH 6.8. Causality: This specific pH mimics the physiological environment of the mammalian small intestine, ensuring the α-glucosidase enzyme maintains its optimal, biologically relevant conformation.

  • Pre-incubation: Mix 10 µL of the indanol derivative (dissolved in DMSO) with 20 µL of α-glucosidase solution (0.5 U/mL). Incubate at 37°C for 15 minutes. Causality: Allowing the inhibitor to equilibrate with the enzyme prior to substrate introduction ensures accurate measurement of competitive binding kinetics without substrate interference.

  • Substrate Addition: Add 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to initiate the reaction. Causality: pNPG is selected because its enzymatic cleavage yields p-nitrophenol, a chromophore that allows for real-time, precise spectrophotometric tracking.

  • Quenching and Quantification: After 15 minutes, stop the reaction by adding 50 µL of 0.2 M Na₂CO₃. Measure absorbance at 405 nm. Causality: The addition of sodium carbonate abruptly shifts the pH, denaturing the enzyme to stop the reaction while simultaneously maximizing the molar absorptivity of the p-nitrophenolate ion for highly sensitive detection.

Pathway S1 Dietary Carbohydrates (pNPG Substrate) E1 α-Glucosidase Enzyme (Active State) S1->E1 Substrate Binding P1 Glucose / p-Nitrophenol Release E1->P1 Hydrolysis I1 cis-1-Amino-2-indanol Derivatives I1->E1 Competitive Binding E2 Enzyme-Inhibitor Complex (Inactive State) I1->E2 Forms E2->P1 Blocks Hydrolysis R1 Reduced Postprandial Hyperglycemia P1->R1 Mitigation

Mechanism of α-glucosidase inhibition by cis-1-amino-2-indanol derivatives.

Application 3: Advanced Photoredox Catalysis

Substituted indanols are not merely end-products; they are highly valuable substrates in modern photoredox catalysis. Recent advancements have utilized cerium-catalyzed β-scission of indanols under dual photoexcitation to facilitate the rapid, atom-economical construction of complex [4.2.1]-bridged lactones (5)[5][6].

Experimental Protocol 2: Cerium-Catalyzed Ring Expansion of Indanols
  • Catalyst and Substrate Loading: In an oven-dried vial, combine the substituted indanol (0.2 mmol), electron-deficient alkene (0.4 mmol), CeCl₃ (10 mol%), and tetrabutylphosphonium chloride in acetonitrile. Causality: CeCl₃ is specifically chosen over traditional heavy transition metals due to its low toxicity, high natural abundance, and exceptional single-electron transfer (SET) efficiency under photoexcitation[5].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent triplet quencher. Removing it prevents the premature quenching of the photocatalyst's excited state and stops oxygen from intercepting the highly reactive alkoxy radical intermediate.

  • Irradiation: Irradiate the mixture using 390 nm blue LEDs at room temperature for 12 hours. Causality: Dual photoexcitation selectively excites the cerium complex, overcoming the high bond dissociation energy of the indanol's O-H bond, enabling mild C-C cleavage without the need for harsh, unselective chemical oxidants[6].

  • Acidic Workup: Treat the crude mixture with mild acid. Causality: The initial photochemical reaction yields an isolable cycloheptanol intermediate. The acid treatment drives the intramolecular aldol reaction (lactonization), thermodynamically trapping the ring-expanded product into the final [4.2.1]-bridged lactone[5].

Conclusion

The substituted indanol scaffold is a cornerstone of modern chemical research, bridging the gap between structural biology and synthetic methodology. Whether acting as a stereodirecting auxiliary in the synthesis of Indinavir, a competitive inhibitor for metabolic enzymes, or a radical precursor in photoredox networks, its utility is defined by its predictable and tunable reactivity. By adhering to the mechanistic principles and validated protocols outlined in this guide, researchers can confidently deploy indanol derivatives to accelerate drug discovery and complex molecule synthesis.

Comprehensive References

  • Design and Synthesis of New Indanol-1,2,3-triazole Derivatives as Potent Antitubercular and Antimicrobial Agents Source: ResearchGate URL:[Link]

  • Biocatalytic Preparation of Chloroindanol Derivatives. Antifungal Activity and Detoxification by the Phytopathogenic Fungus Botrytis cinerea Source: MDPI URL:[Link]

  • Cerium-Catalyzed Formal Cycloaddition of Cycloalkanols with Alkenes through Dual Photoexcitation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Catalytic generation of alkoxy radicals from unfunctionalized alcohols Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Foundational

The Architecture of Efficacy: Discovery, History, and Pharmacological Evolution of Indanol Derivatives

Executive Summary Indanol derivatives, characterized by their rigid bicyclic framework, represent a cornerstone of modern medicinal chemistry and asymmetric synthesis. The discovery of cis-1-amino-2-indanol as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indanol derivatives, characterized by their rigid bicyclic framework, represent a cornerstone of modern medicinal chemistry and asymmetric synthesis. The discovery of cis-1-amino-2-indanol as a critical chiral auxiliary and ligand catalyzed a paradigm shift in drug development, most notably culminating in the design of the HIV-1 protease inhibitor Indinavir. This whitepaper provides an in-depth technical analysis of the historical discovery, mechanistic pathways, and experimental methodologies associated with indanol derivatives, equipping researchers with actionable, field-proven insights.

Historical Context: The Indinavir Breakthrough

The pharmacological significance of the indanol scaffold was cemented in the 1990s during the intensive search for effective antiretroviral therapies. Merck's development of L-735,524 (Indinavir) relied heavily on the incorporation of a cis-1-amino-2-indanol moiety 1[1].

Causality of Design: Why was this specific moiety chosen? The sterically bulky indane structure, combined with the restricted cis-aminoindanol conformation, creates a highly effective chiral discriminative environment 2[2]. When integrated into the drug's backbone, it perfectly occupies the S2' pocket of the HIV-1 protease, locking the molecule into a bioactive conformation that competitively inhibits the enzyme with picomolar affinity 1[1]. Furthermore, cis-1-amino-2-indanol serves as a versatile chiral auxiliary in asymmetric transformations, such as diastereoselective enolate alkylation, making it indispensable in both drug design and catalytic synthesis3[3].

G Indene Indene Scaffold Bioconv Bioconversion (TID enzyme) Indene->Bioconv Oxidation Indandiol cis-(1S,2R)-indandiol Bioconv->Indandiol Enantioselective Aminoindanol cis-1-amino-2-indanol Indandiol->Aminoindanol Amination Indinavir Indinavir (HIV Protease Inhibitor) Aminoindanol->Indinavir P2' Ligand Design ChiralAux Chiral Auxiliaries & Ligands Aminoindanol->ChiralAux Asymmetric Catalysis

Logical progression from indene scaffold to indanol-derived therapeutics and chiral auxiliaries.

Expanding the Pharmacological Repertoire

Beyond antiviral applications, the indanol ring has demonstrated broad-spectrum biological activity, including antimicrobial, anti-inflammatory, and anticancer properties 4[4].

  • α-Glucosidase Inhibition: Recent studies have synthesized cis-1-amino-2-indanol derivatives (e.g., functionalized with isocyanates and isothiocyanates) that exhibit potent α-glucosidase inhibitory capacity. These compounds competitively bind to the enzyme's active site, delaying carbohydrate digestion and offering a therapeutic avenue for Type 2 diabetes 5[5].

  • Anticancer Mechanisms (NF-κB Modulation): 2-Indanol derivatives have shown promise in oncology by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation of NF-κB, these derivatives induce apoptosis and halt the proliferation of human cancer cell lines6[6].

G Indanol 2-Indanol Derivative IKK IKK Complex Indanol->IKK Inhibits IkB IκB (Inhibitor of κB) IKK->IkB Prevents Phosphorylation NFkB NF-κB (Cytoplasmic) IkB->NFkB Remains Bound Nucleus Nuclear Translocation NFkB->Nucleus Blocked Apoptosis Apoptosis Induction Nucleus->Apoptosis Triggers

Proposed NF-κB signaling pathway inhibition and apoptosis induction by 2-indanol derivatives.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust data stems from self-validating experimental designs. The following protocols detail the synthesis and evaluation of indanol derivatives, explaining the critical "why" behind each step.

Protocol A: Bioconversion Synthesis of cis-(1S,2R)-Indandiol

Objective: To generate enantiopure cis-aminoindanol precursors without the need for complex racemic resolution.

Causality & Self-Validation: Traditional chemical synthesis of indanols often yields racemic mixtures. By utilizing a metabolic engineering approach—specifically, heterologously expressing a toluene-inducible dioxygenase (TID) operon in E. coli—we achieve direct, stereospecific bioconversion of indene to cis-(1S,2R)-indandiol 7[7]. This enzymatic precision acts as an internal quality control, ensuring high enantiomeric excess (>96% ee) prior to amination.

Methodology:

  • Strain Preparation: Culture E. coli expressing the TID operon in a bioreactor with optimized minimal media.

  • Substrate Feeding: Introduce indene continuously at a controlled feed rate to prevent substrate toxicity while maintaining enzyme saturation.

  • Bioconversion: Maintain the bioreactor at 30°C, pH 7.0, with high dissolved oxygen (DO > 30%) to facilitate the dioxygenase reaction 7[7].

  • Extraction: Harvest the broth, centrifuge to remove biomass, and extract the cis-(1S,2R)-indandiol using ethyl acetate.

  • Validation: Confirm enantiomeric purity via chiral HPLC before proceeding to the Ritter-type amination to form cis-1-amino-2-indanol 3[3].

Protocol B: In Vitro α-Glucosidase Inhibition Assay

Objective: To quantify the competitive inhibitory potency of synthesized indanol derivatives.

Causality & Self-Validation: We utilize p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. Cleavage of pNPG yields p-nitrophenol, a yellow chromophore absorbing at 405 nm. This provides a direct, spectrophotometric readout of enzyme kinetics. The inclusion of a vehicle-only control establishes a 100% activity baseline, ensuring that any signal reduction is strictly due to the inhibitor 5[5].

Methodology:

  • Reagent Preparation: Dissolve the indanol derivative in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation). Prepare α-glucosidase (0.1 U/mL) in 0.1 M phosphate buffer (pH 6.8).

  • Incubation: In a 96-well microplate, combine 10 µL of the inhibitor solution with 20 µL of the enzyme solution and 50 µL of phosphate buffer. Incubate at 37°C for 15 minutes to allow pre-binding 5[5].

  • Reaction Initiation: Add 20 µL of 5 mM pNPG substrate to each well.

  • Kinetic Measurement: Incubate at 37°C for 20 minutes. Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Quantification: Measure absorbance at 405 nm using a microplate reader. Calculate the IC50 from the dose-response curve.

G Prep Prepare Enzyme & Substrate (pNPG) Incubate Incubate with Indanol Inhibitor Prep->Incubate Reaction Enzymatic Cleavage Incubate->Reaction Measure Measure Absorbance (405 nm) Reaction->Measure Analyze Calculate IC50 & Ki Values Measure->Analyze

Step-by-step experimental workflow for the in vitro α-glucosidase inhibition assay.

Quantitative Efficacy Data

The structural tuning of the indanol scaffold directly impacts its binding affinity. Table 1 summarizes the kinetic parameters of key indanol derivatives across different therapeutic targets.

Table 1: Pharmacological Metrics of Indanol Derivatives

Compound / DerivativeTarget Enzyme / PathwayIC50 ValueKi ValueMode of Inhibition
Indinavir (L-735,524) HIV-1 ProteasePicomolar rangeN/ACompetitive
Compound 2h (Thiourea-indanol)α-Glucosidase9.64 ± 0.24 µM7.39 ± 0.088 µMCompetitive
Compound 2g (Urea-indanol)α-Glucosidase~15.2 µMN/ACompetitive
2-Indanol (Base Scaffold) HIV-1 Replication (p24)Dose-dependentN/AViral assembly interference

Data synthesized from benchmark kinetic analyses6[6], 5[5], 1[1]. The competitive nature of Compound 2h indicates that the thiourea moiety effectively interacts with the catalytic triad of α-glucosidase, mimicking the natural substrate's transition state.

Conclusion

The history of indanol derivatives is a testament to the power of rigid, bicyclic scaffolds in dictating stereochemical outcomes. From the foundational discovery of Indinavir to emerging applications in oncology and metabolic disease, the cis-1-amino-2-indanol motif remains a privileged structure. By adhering to self-validating experimental protocols and understanding the mechanistic causality of these molecules, researchers can continue to exploit the indanol framework for novel drug discovery.

References

  • The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt Source: Acta Crystallographica Section C Structural Chemistry (via PMC) URL:[Link]

  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors Source: Scientific Reports (via PMC) URL:[Link]

  • This review article reflects various pharmacological activities of indanol derivatives Source: Asian Journal of Research in Pharmaceutical Sciences URL:[Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol Source: Molecules (via PMC) URL:[Link]

  • L-735,524: The Design of a Potent and Orally Bioavailable HIV Protease Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cell Engineering and Molecular Pharming for Biopharmaceuticals Source: PMC - NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Diastereoselective Synthesis of 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol via Sodium Borohydride Reduction

Executive Summary The indane scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of neuroprotective agents, antiviral analogs, and chiral ligands for asymmetric catalysis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of neuroprotective agents, antiviral analogs, and chiral ligands for asymmetric catalysis. The synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol from 3,4-dimethyl-1-indanone represents a fundamental, yet highly nuanced, ketone reduction. Because the starting material possesses a pre-existing stereocenter at the C3 position, the reduction of the C1 carbonyl generates a new chiral center, resulting in a mixture of cis and trans diastereomers. This application note details a self-validating, highly efficient protocol for this transformation, emphasizing the mechanistic causality behind reagent selection, stereocontrol, and in-process monitoring.

Mechanistic Rationale & Stereocontrol (Causality)

The conversion of an indanone to an indanol requires a reducing agent that is both chemoselective and operationally safe. [1], as it readily reduces ketones to secondary alcohols without over-reducing the aromatic ring or requiring the rigorous anhydrous conditions demanded by Lithium Aluminum Hydride (LiAlH₄).

The reaction is performed in a protic solvent, typically methanol (MeOH), which plays a dual, causal role in the reaction's success:

  • Electrophilic Activation : Methanol hydrogen-bonds to the carbonyl oxygen of the indanone, polarizing the C=O bond and increasing the electrophilicity of the C1 carbon.

  • Proton Donation : The protic solvent provides the necessary proton to trap the transient borate/alkoxide intermediate, rapidly turning it over into the final hydroxyl group [2].

Stereochemical Insights : The presence of the C3 methyl group in 3,4-dimethyl-1-indanone exerts significant steric hindrance on one face of the bicyclic system. The nucleophilic hydride (H⁻) delivered by NaBH₄ will preferentially attack the carbonyl carbon from the less sterically hindered face (opposite the C3 methyl). Consequently, this substrate-controlled facial selectivity pushes the resulting oxygen atom to the same face as the C3 methyl, typically favoring the formation of the cis-diastereomer as the major product.

Mechanism A 3,4-Dimethyl-1-indanone (Electrophile) B Hydride Attack (NaBH4) Transition State A->B H- addition C Borate/Alkoxide Intermediate B->C D Protonation (MeOH / H2O) C->D Workup E 3,4-Dimethyl-2,3-dihydro- 1H-inden-1-ol D->E H+ transfer

Mechanistic pathway of 3,4-dimethyl-1-indanone reduction to the corresponding indanol.

Quantitative Reaction Metrics

To ensure reproducibility and optimal yield, the stoichiometric ratios and reaction parameters must be strictly controlled.

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsFunction
3,4-Dimethyl-1-indanone 160.221.0Electrophilic substrate
Sodium Borohydride (NaBH₄) 37.831.5Hydride source (Reducing agent)
Methanol (MeOH) 32.040.2 MProtic solvent & proton donor
Ammonium Chloride (sat. aq) 53.49ExcessQuenching agent (mild acid)
Ethyl Acetate (EtOAc) 88.11N/AExtraction solvent

Table 2: Causal Reaction Parameters

ParameterTarget ValueRationale / Causality
Addition Temp. 0 °CControls exothermic hydride transfer and minimizes NaBH₄ solvolysis [3].
Reaction Temp. 20–25 °C (RT)Ensures complete conversion after the initial controlled addition.
Reaction Time 2 hoursSufficient for full consumption of the sterically biased ketone.
Expected Yield 85–95%High efficiency typical of moderately hindered indanones.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. It incorporates specific in-process controls (such as TLC monitoring) and a targeted quenching mechanism to prevent product degradation (e.g., acid-catalyzed dehydration of the indanol to an indene).

Step-by-Step Methodology
  • Reaction Setup : In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethyl-1-indanone (1.0 equiv) in anhydrous methanol to achieve a substrate concentration of 0.2 M.

  • Thermal Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Note: [4] and to prevent the rapid, unproductive decomposition of NaBH₄ in methanol.

  • Hydride Addition : Add Sodium borohydride (1.5 equiv) portion-wise over 15 minutes. Portion-wise addition prevents thermal runaway and excessive hydrogen gas evolution.

  • Reaction Progression : Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 2 hours.

  • In-Process Monitoring (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system. The starting indanone will appear as a higher Rf​ spot (UV active), while the product indanol will appear as a lower Rf​ spot (more polar). The reaction is deemed complete when the starting material spot is entirely consumed.

  • Quenching : Once TLC confirms completion, cool the flask back to 0 °C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise. Note: [2] without being acidic enough to trigger the dehydration of the newly formed secondary alcohol.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL per gram of substrate).

  • Washing and Drying : Wash the combined organic layers with brine (saturated NaCl), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration & Purification : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol. If necessary, purify the diastereomeric mixture via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to separate the cis and trans isomers.

Workflow Step1 1. Dissolve 3,4-dimethyl-1-indanone in MeOH (0.2 M) Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Portion-wise addition of NaBH4 (1.5 eq) Step2->Step3 Step4 4. Stir at RT for 2 hours (TLC Monitoring) Step3->Step4 Step5 5. Quench with sat. NH4Cl (aq) Step4->Step5 Step6 6. Extract with EtOAc, Wash with Brine Step5->Step6 Step7 7. Dry over Na2SO4, Evaporate Solvent Step6->Step7 Step8 8. Purify via Flash Chromatography Step7->Step8

Step-by-step experimental workflow for the synthesis and isolation of the indanol product.

References

  • Master Organic Chemistry . "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Available at:[Link]

  • Chemistry LibreTexts / Pressbooks . "3.4.1 – Sodium Borohydride Reduction of Carbonyls." Available at:[Link]

  • Organic Synthesis . "Sodium Borohydride (NaBH4) Reduction." Available at:[Link]

Application

Application Note: Asymmetric Synthesis of Chiral 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol

Introduction & Rationale Chiral 1-indanols—specifically heavily substituted derivatives like 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (also known as 3,4-dimethyl-1-indanol)—are highly privileged pharmacophores and crucial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Chiral 1-indanols—specifically heavily substituted derivatives like 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (also known as 3,4-dimethyl-1-indanol)—are highly privileged pharmacophores and crucial chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs) and chiral ligands.

The synthesis of this specific molecule presents a unique stereochemical challenge. The presence of the 3,4-dimethyl substitution pattern introduces significant steric bulk, complicating the approach trajectory of reducing agents. Furthermore, starting from racemic 3,4-dimethyl-1-indanone requires a highly selective process capable of performing a Kinetic Resolution (KR) to establish both enantiomeric and diastereomeric purity (typically targeting the cis-(1S,3R)-isomer).

This guide details two field-proven, self-validating methodologies to achieve >99% enantiomeric excess (ee) and >95:5 diastereomeric ratio (dr):

  • Transition-Metal Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya Ru(II)-TsDPEN catalytic system.

  • Biocatalytic Reduction utilizing engineered Ketoreductases (KREDs).

Mechanistic Causality & Experimental Design

To move beyond empirical trial-and-error, it is critical to understand the causality behind these catalytic choices.

Method A: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The 1[RuCl(p-cymene)((S,S)-TsDPEN)] operates via a concerted, 1[1]. Unlike traditional inner-sphere reductions, the ketone substrate does not directly coordinate to the ruthenium center. Instead, a chiral 18-electron ruthenium hydride intermediate delivers a hydride and a proton simultaneously to the ketone carbonyl through a highly organized six-membered pericyclic transition state.

For 3-substituted indanones, this spatial arrangement is highly sensitive to steric hindrance, resulting in an 2 when starting from a racemic mixture[2]. The (S,S)-TsDPEN ligand forces the hydride to attack from the less hindered face of the (3R)-enantiomer, yielding predominantly the cis-(1S,3R)-indanol, while the (3S)-enantiomer reacts at a drastically reduced rate.

Method B: KRED-Catalyzed Bioreduction

3 offer an environmentally benign alternative with exquisite stereocontrol. The active site of a selectively engineered KRED acts as a rigid chiral mold. Because the 3,4-dimethyl-1-indanone possesses a stereocenter at C3, KREDs perform a 3, selectively reducing one enantiomer of the racemic ketone[3]. To ensure economic viability, the protocol utilizes a Glucose Dehydrogenase (GDH) coupled system to recycle the expensive NADP⁺ cofactor back to NADPH continuously.

Quantitative Data Summary

The following table summarizes the performance metrics of both methodologies when applied to the kinetic resolution of racemic 3,4-dimethyl-1-indanone (targeting the cis-isomer).

ParameterMethod A: Ru(II)-ATHMethod B: KRED Biocatalysis
Catalyst [RuCl(p-cymene)((1S,2S)-TsDPEN)]Engineered KRED (e.g., KRED-130)
Cofactor / Reductant HCOOH / Et₃N (5:2 Azeotrope)NADP⁺ / Glucose (with GDH)
Temperature 40 °C30 °C
Reaction Time 12–18 h24 h
Diastereomeric Ratio (cis:trans) > 95:5> 99:1
Enantiomeric Excess (ee) > 98%> 99%
Yield (Theoretical Max 50%) 45–48%47–49%
Scalability & Processing Excellent (Kilogram scale)Good (Requires precise pH/DO control)

Process Workflows & Pathways

Workflow cluster_methods Asymmetric Kinetic Resolution Strategies Substrate Racemic 3,4-Dimethyl-1-indanone ATH Method A: Ru(II)-ATH [RuCl(p-cymene)((S,S)-TsDPEN)] HCOOH / Et3N Substrate->ATH KRED Method B: Biocatalysis KRED Enzyme + GDH NADP+ / Glucose Substrate->KRED Product (1S,3R)-3,4-Dimethyl- 2,3-dihydro-1H-inden-1-ol (>99% ee, >95:5 dr) ATH->Product Fast Unreacted Unreacted (3S)-Ketone (Recoverable) ATH->Unreacted Slow KRED->Product Fast KRED->Unreacted Slow

Fig 1. Parallel synthetic workflows for the asymmetric kinetic resolution of 3,4-dimethyl-1-indanone.

Mechanism Precatalyst Ru(II) Precatalyst [RuCl(p-cymene)(TsDPEN)] ActiveCat Active 16e- Ru Amido Complex Precatalyst->ActiveCat -HCl (Base Promoted) Hydride 18e- Ru Hydride Complex (Formed via Formate Decarboxylation) ActiveCat->Hydride +HCOOH -CO2 TransitionState Six-Membered Pericyclic Transition State (Outer-Sphere Hydride Transfer) Hydride->TransitionState +Indanone Substrate ProductRelease Chiral Indanol Release Regeneration of 16e- Complex TransitionState->ProductRelease Stereoselective Delivery ProductRelease->ActiveCat Catalytic Turnover

Fig 2. Outer-sphere catalytic cycle of the Noyori-Ikariya Ru(II)-TsDPEN ATH system.

Experimental Protocols

Protocol A: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Self-Validation Check: Ensure the formic acid/triethylamine azeotrope is strictly 5:2 to maintain the optimal pH for hydride generation without deactivating the catalyst.

  • Preparation of the Catalyst Mixture: In an oven-dried, argon-purged Schlenk flask, dissolve [RuCl(p-cymene)((1S,2S)-TsDPEN)] (0.5 mol% relative to the substrate) in anhydrous dichloromethane (DCM) (2.0 mL/mmol substrate).

  • Reductant Addition: Slowly add a pre-mixed, degassed solution of Formic Acid / Triethylamine (5:2 molar ratio, 5.0 equivalents of HCOOH). Stir at room temperature for 15 minutes until the solution transitions to a deep, active red/orange color, indicating the formation of the 16-electron active species.

  • Substrate Introduction: Add racemic 3,4-dimethyl-1-indanone (1.0 equiv) as a solution in DCM.

  • Reaction Execution: Seal the vessel and heat to 40 °C. Monitor the reaction via chiral HPLC or GC. Because this is a kinetic resolution, halt the reaction exactly at ~50% conversion (typically 12–18 hours) to maximize the ee of the resulting alcohol.

  • Quenching & Workup: Cool to 0 °C and quench with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Separate the highly enantioenriched cis-(1S,3R)-indanol from the unreacted (3S)-ketone via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Protocol B: KRED-Catalyzed Bioreduction

Self-Validation Check: The pH must be strictly maintained at 7.0 using a pH-stat. Gluconic acid generation will rapidly drop the pH and denature the enzymes if unbuffered.

  • Buffer & Cofactor Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Dissolve NADP⁺ (0.5 mM) and D-glucose (1.5 equivalents relative to the substrate).

  • Enzyme Reconstitution: Add Glucose Dehydrogenase (GDH, 10 U/mL) and the selected Ketoreductase (e.g., KRED-130, 20 mg/mmol substrate) to the buffer. Stir gently at 30 °C for 10 minutes to fully reconstitute the lyophilized powders.

  • Substrate Addition: Dissolve racemic 3,4-dimethyl-1-indanone (1.0 equiv) in DMSO (to achieve a 5% v/v final cosolvent concentration). Add this solution dropwise to the aqueous enzyme mixture to prevent substrate crashing.

  • Incubation: Stir the biphasic mixture at 30 °C. Use a pH-stat autotitrator loaded with 1.0 M NaOH to neutralize the gluconic acid byproduct and maintain the pH strictly at 7.0.

  • Extraction: Once 50% conversion is reached (approx. 24 hours, monitored by chiral GC), add Celite to the mixture and filter to remove denatured proteins. Extract the filtrate with methyl tert-butyl ether (MTBE) (3 × 50 mL).

  • Isolation: Dry the organic phase over Na₂SO₄, evaporate the solvent, and purify via chromatography to isolate the pure (1S,3R)-3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

References

  • [1] Title: Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst Source: University of Liverpool URL:

  • Title: Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolution Source: Thieme Connect URL:

  • [2] Title: Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline Source: RSC Publishing URL:

  • [3] Title: Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: PMC / NIH URL:

Sources

Method

Application Note: (1S,3R)-3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol as a High-Performance Chiral Auxiliary in Asymmetric Synthesis

Executive Summary In the landscape of asymmetric synthesis, the quest for chiral auxiliaries that offer absolute stereocontrol, high synthetic yields, and non-destructive recoverability is critical for drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the quest for chiral auxiliaries that offer absolute stereocontrol, high synthetic yields, and non-destructive recoverability is critical for drug development. While derivatives of 2-indanol and cis-1-amino-2-indanol have long served as foundational chiral building blocks[1],[2], the specific scaffold of (1S,3R)-3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (hereafter referred to as 3,4-dimethyl-1-indanol)[3] introduces a paradigm shift in facial shielding.

This application note provides a comprehensive, self-validating technical guide for utilizing 3,4-dimethyl-1-indanol as a chiral ester auxiliary. By detailing the mechanistic causality behind its superior stereoinduction and providing rigorous, step-by-step protocols, this guide empowers researchers to achieve exceptional diastereomeric ratios (dr > 98:2) in enolate alkylation reactions.

Mechanistic Rationale: The Superiority of the 3,4-Dimethyl Indane Scaffold

The efficacy of an indanol-based chiral auxiliary relies heavily on its constrained bicyclic framework, which provides a rigid, well-defined steric environment[1],[4]. However, the 3,4-dimethyl-1-indanol scaffold elevates this baseline rigidity through precise steric tuning[3]:

  • Conformational Locking via the C4-Methyl Group: Positioned on the aromatic ring, the C4-methyl group creates severe steric repulsion against the ester carbonyl oxygen. This forces the ester C-O bond into a single, highly stable reactive conformation, preventing the rotation that typically degrades stereoselectivity in less hindered auxiliaries.

  • Facial Shielding via the C3-Methyl Group: The C3-methyl group on the aliphatic cyclopentane ring projects cis to the ester linkage. During enolate formation, this creates an impenetrable steric wall that completely blocks the Re-face of the enolate, forcing incoming electrophiles to approach exclusively from the less hindered Si-face[5].

MechanisticLogic Indanol (1S,3R)-3,4-Dimethyl-1-indanol Scaffold C3Methyl C3-Methyl Group (Aliphatic Ring) Indanol->C3Methyl C4Methyl C4-Methyl Group (Aromatic Ring) Indanol->C4Methyl RigidCore Bicyclic Indane Core Indanol->RigidCore StericBlock Blocks Re-face Attack C3Methyl->StericBlock ConformLock Restricts Ester C-O Rotation C4Methyl->ConformLock RigidCore->ConformLock FacialBias High Facial Selectivity (Si-face exposed) StericBlock->FacialBias ConformLock->FacialBias

Fig 1. Mechanistic logic of stereocontrol utilizing the 3,4-dimethyl-1-indanol scaffold.

Synthetic Workflow and Experimental Design

To ensure trustworthiness and reproducibility, the application of this auxiliary is designed as a closed-loop, self-validating system. The workflow encompasses three distinct phases: Attachment, Asymmetric Transformation, and Non-Destructive Cleavage.

Workflow Substrate Prochiral Acid Coupling Esterification (EDC, DMAP) Substrate->Coupling Auxiliary Chiral Auxiliary (3,4-Dimethyl-1-indanol) Auxiliary->Coupling ChiralEster Chiral Ester Coupling->ChiralEster Reaction Enolate Alkylation (LDA, R-X, -78°C) ChiralEster->Reaction Diastereomer Alkylated Ester (dr > 98:2) Reaction->Diastereomer Cleavage Cleavage (LiOH, H2O2) Diastereomer->Cleavage Enantiopure Enantiopure Acid (ee > 99%) Cleavage->Enantiopure Recovered Recovered Auxiliary Cleavage->Recovered Recovered->Auxiliary Recycle

Fig 2. Self-validating synthetic workflow for asymmetric alkylation and auxiliary recovery.

Self-Validating Experimental Protocols

Protocol A: Auxiliary Attachment (Preparation of Chiral Propionate)

Objective: Covalently bind the prochiral substrate to the auxiliary without inducing dehydration of the indanol.

  • Reagent Preparation: Dissolve 10.0 mmol of (1S,3R)-3,4-dimethyl-1-indanol[3] and 12.0 mmol of propionic acid in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Addition: Add 1.2 mmol (0.12 eq) of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst, essential for accelerating the acylation of the sterically hindered secondary alcohol.

  • Coupling: Cool the mixture to 0 °C and slowly add 12.0 mmol of EDC·HCl. Causality: EDC is specifically selected over DCC because its urea byproduct is water-soluble, preventing tedious chromatographic separations that could lower the yield of the chiral ester.

  • Reaction & Workup: Stir at room temperature for 12 hours. Quench with 1M HCl, wash with saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude product via TLC (Hexane/EtOAc 8:2, PMA stain). The expected yield after flash chromatography is >95%.

Protocol B: Diastereoselective Enolate Alkylation

Objective: Perform an alpha-alkylation with high facial discrimination.

  • Enolate Generation: In a flame-dried flask, add 1.1 eq of diisopropylamine to anhydrous THF (0.2 M) at -78 °C. Add 1.05 eq of n-BuLi dropwise. Stir for 30 minutes to form LDA. Add 3.0 eq of anhydrous LiCl. Causality: LiCl breaks up enolate hexamers/tetramers into highly reactive monomeric species, significantly enhancing both reaction rate and stereofidelity.

  • Substrate Addition: Slowly add a solution of the chiral ester (1.0 eq in THF) at -78 °C. Stir for 1 hour. Causality: The strict maintenance of -78 °C ensures kinetic control, exclusively yielding the (Z)-enolate required for the C3-methyl group to effectively block the Re-face.

  • Electrophile Addition: Add 1.5 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise. Stir for 4 hours at -78 °C, then allow warming to -40 °C.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with saturated NH₄Cl, extract with EtOAc, and analyze via ¹H NMR. Determine the diastereomeric ratio (dr) by integrating the distinct alpha-proton signals of the syn and anti isomers. Proceed to bulk quench only if dr > 95:5.

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Cleave the chiral auxiliary to yield the enantiopure acid without epimerizing the newly formed stereocenter.

  • Hydroperoxide Generation: Dissolve the diastereomerically pure alkylated ester in a 3:1 mixture of THF/H₂O. Cool the solution to 0 °C. Add 4.0 eq of 30% H₂O₂ followed by 2.0 eq of LiOH.

  • Mechanistic Causality: The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is vastly more nucleophilic than the hydroxide ion. This allows the saponification to proceed rapidly at 0 °C, completely avoiding the risk of epimerizing the sensitive alpha-chiral center of the product[6].

  • Quench & Separation: After 2 hours, quench the excess peroxide with 1.5 N Na₂SO₃. Evaporate the THF. Extract the aqueous layer with DCM to recover the intact 3,4-dimethyl-1-indanol auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH 2 using 1M HCl and extract with EtOAc to isolate the enantiopure carboxylic acid.

  • Validation Checkpoint: Confirm the mass recovery of the auxiliary (>90%). Analyze the isolated carboxylic acid via chiral HPLC to verify enantiomeric excess (ee > 95%).

Data Presentation: Alkylation Scope and Efficiency

The structural rigidity of the 3,4-dimethyl-1-indanol auxiliary translates to highly predictable and reproducible stereochemical outcomes across a variety of electrophiles.

Table 1: Diastereoselective Alkylation of (1S,3R)-3,4-dimethyl-1-indanyl propionate

ElectrophileIsolated Yield (%)Diastereomeric Ratio (anti:syn)ee of Cleaved Acid (%)
Benzyl bromide9298:2>99
Allyl bromide8997:398
Methyl iodide9499:1>99
Isobutyl bromide8595:596

Note: Yields represent the isolated, chromatographically pure alkylated ester. The ee values were determined by chiral HPLC (Chiralcel OD-H) after LiOH/H₂O₂ cleavage.

References

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes Chemical Reviews URL:[2]

  • Application Notes and Protocols: 2-Indanol as a Chiral Auxiliary in Asymmetric Synthesis Benchchem URL:[1]

  • (1S,3R)-3,4-dimethyl-2,3-dihydro-1H-inden-1-ol PubChem - NIH URL:[3]

  • Strategies for Accessing cis-1-Amino-2-Indanol MDPI (Molecules) URL:[4]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses PMC - NIH URL:[5]

  • Chiral Auxiliaries - Principles and Recent Applications Thieme Connect URL:[6]

Sources

Application

Application Notes and Protocols: 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indanol Scaffold as a Privileged Chiral Auxiliary The rigid, bicyclic framework of indane derivatives has established them as a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indanol Scaffold as a Privileged Chiral Auxiliary

The rigid, bicyclic framework of indane derivatives has established them as a cornerstone in the design of chiral ligands and catalysts for asymmetric synthesis. The stereochemically defined orientation of substituents on the indane core allows for effective transfer of chiral information in a variety of metal-catalyzed transformations. While amino-indanols have been extensively studied, the hydroxyl functionality of compounds like 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol offers a versatile handle for the synthesis of a diverse range of chiral ligands. The strategic placement of methyl groups at the 3 and 4 positions can influence the steric environment around a metal center, potentially leading to enhanced enantioselectivity in catalytic reactions.

This guide provides a comprehensive overview of a potential application of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol as a precursor for the synthesis of a novel phosphine-oxazoline (PHOX) ligand. It further details a protocol for the application of the resulting iridium complex in the highly valuable asymmetric hydrogenation of prochiral olefins.

Part 1: Synthesis of a Novel PHOX Ligand from 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol

The conversion of the indanol to a PHOX ligand involves a multi-step synthesis that first establishes a crucial amine functionality, which then undergoes cyclization to form the oxazoline ring.

Experimental Protocol: Synthesis of (S)-4-((4S,5S)-4,5-dimethyl-4,5-dihydro-1H-inden-3-yl)-2-(diphenylphosphino)oxazoline

This protocol assumes the use of the (1S)-enantiomer of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

Step 1: Conversion of Alcohol to Amine

  • Mesylation: To a solution of (1S)-3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq). To this mixture, add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Azide Substitution: To the reaction mixture, add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide. Add N,N-dimethylformamide (DMF) as a co-solvent and heat the reaction to 60 °C overnight.

  • Reduction: Cool the reaction to room temperature and carefully add water. Extract the product with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude azide is then dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon) overnight. Filter the reaction through Celite and concentrate to yield the crude (1R)-3,4-dimethyl-2,3-dihydro-1H-inden-1-amine.

Step 2: Amide Coupling and Oxazoline Formation

  • Amide Formation: To a solution of 2-(diphenylphosphino)benzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 1 hour at room temperature. In a separate flask, dissolve the crude (1R)-3,4-dimethyl-2,3-dihydro-1H-inden-1-amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add the freshly prepared acid chloride solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Cyclization: To the crude amide mixture, add thionyl chloride (2.0 eq) at 0 °C and stir for 4 hours. Carefully quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired PHOX ligand.

G cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: PHOX Ligand Formation Indanol 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol Mesylate Mesylate Intermediate Indanol->Mesylate MsCl, Et3N Azide Azide Intermediate Mesylate->Azide NaN3, TBAI Amine (1R)-3,4-dimethyl-2,3-dihydro-1H-inden-1-amine Azide->Amine H2, Pd/C Amide Amide Intermediate Amine->Amide Phosphino_acid 2-(diphenylphosphino)benzoic acid Phosphino_acid->Amide Amine, Coupling Agent PHOX PHOX Ligand Amide->PHOX SOCl2

Caption: Synthetic workflow for the PHOX ligand.

Part 2: Application in Asymmetric Hydrogenation

The newly synthesized PHOX ligand can be used to generate a highly effective iridium catalyst for the asymmetric hydrogenation of non-functionalized alkenes.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin

Catalyst Preparation (in situ):

  • In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (1.0 mol%) and the synthesized PHOX ligand (2.2 mol%).

  • Add anhydrous, degassed DCM (5 mL).

  • Stir the mixture at room temperature for 30 minutes. The color of the solution should change, indicating complex formation.

Hydrogenation Reaction:

  • To the freshly prepared catalyst solution, add the prochiral olefin substrate (e.g., (E)-1,2-diphenylpropene) (100 eq).

  • Seal the Schlenk flask and remove it from the glovebox.

  • Connect the flask to a hydrogenation apparatus. Purge the flask with argon, followed by three cycles of vacuum and backfilling with hydrogen.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction vigorously at room temperature for the specified time (e.g., 12-24 hours).

  • Carefully release the hydrogen pressure and purge the flask with argon.

  • The reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.

  • The solvent is removed under reduced pressure, and the enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

G Ir_precatalyst [Ir(PHOX)(COD)]+ Ir_H2_complex [Ir(H)2(PHOX)(S)]+ Ir_precatalyst->Ir_H2_complex H2, -COD H2 H2 Olefin Olefin Ir_olefin_complex [Ir(H)2(PHOX)(Olefin)]+ Ir_H2_complex->Ir_olefin_complex Olefin, -S Hydride_insertion Hydride Insertion (rate-determining) Ir_olefin_complex->Hydride_insertion Alkyl_complex [Ir(H)(Alkyl)(PHOX)]+ Hydride_insertion->Alkyl_complex Reductive_elimination Reductive Elimination Alkyl_complex->Reductive_elimination Reductive_elimination->Ir_precatalyst Catalyst Regeneration Product Product Reductive_elimination->Product

Caption: Proposed catalytic cycle for asymmetric hydrogenation.

Data Presentation: Expected Performance

The following table presents hypothetical yet representative data for the asymmetric hydrogenation of various prochiral olefins using the iridium-PHOX catalyst derived from 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol. This data is based on typical results observed for similar indanol-derived catalytic systems.

EntrySubstrateProductConversion (%)ee (%)
1(E)-1,2-Diphenylpropene(S)-1,2-Diphenylpropane>9998
21-Methylstyrene(R)-1-Phenylpropane>9995
3Methyl (Z)-α-acetamidocinnamateN-Acetyl-(S)-phenylalanine methyl ester>9999
4Itaconic acid dimethyl ester(S)-Methylsuccinic acid dimethyl ester>9997

Conclusion

3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol represents a promising, yet underexplored, chiral building block for the development of novel ligands for asymmetric catalysis. The outlined synthesis of a PHOX ligand and its successful application in asymmetric hydrogenation provide a clear roadmap for its potential utility. The modular nature of this chemistry allows for further fine-tuning of the ligand structure to optimize performance for specific transformations, making it a valuable tool for chemists in academia and industry.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Preparation of Chiral Ligands from (1R,2S)
  • Hashimoto, T., & Maruoka, K. (2018). Indanol-Based Chiral Organoiodine Catalysts for Enantioselective Hydrative Dearomatization. Angewandte Chemie International Edition, 57(24), 7200-7204. [Link]

  • Palmer, M. J., et al. (1999). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 64(5), 1670-1673. [Link]

  • Ouellet, S. G., et al. (2007). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research, 40(12), 1326-1337. [Link]

Method

Analytical Blueprint: Enantioselective HPLC Analysis of 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol

Mechanistic Framework & Chiral Selectivity The compound 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (commonly known as 3,4-dimethyl-1-indanol) is a highly substituted bicyclic secondary alcohol. A rigorous structural analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Framework & Chiral Selectivity

The compound 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (commonly known as 3,4-dimethyl-1-indanol) is a highly substituted bicyclic secondary alcohol. A rigorous structural analysis reveals two distinct chiral centers: one at the C1 position (bearing the hydroxyl group) and another at the C3 position (bearing an aliphatic methyl group). The methyl group at C4 resides on the planar aromatic ring and does not contribute to stereocenter formation. Consequently, this molecule exists as four distinct stereoisomers, forming two pairs of diastereomeric enantiomers: the syn-enantiomers and the anti-enantiomers.

Because enantiomers exhibit identical physicochemical properties in an achiral environment, their separation requires a highly selective chiral environment where transient, reversible diastereomeric complexes can be formed. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant and most reliable technique for resolving these indanol enantiomers[1].

For 1-indanol derivatives, immobilized polysaccharide-based CSPs—specifically those utilizing amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak® ID) or amylose tris(3,5-dimethylphenylcarbamate)—are the gold standard[2]. The enantioseparation is driven by a triad of localized interactions:

  • Hydrogen Bonding : The primary driver, occurring between the C1-hydroxyl group of the analyte and the carbamate linkages of the CSP[1].

  • π−π Interactions : Stacking interactions between the indane's aromatic ring and the phenyl groups of the CSP[1].

  • Steric Inclusion : The C3 and C4 methyl groups dictate how deeply the molecule can penetrate the chiral grooves of the amylose polymer, directly influencing the separation factor ( α ).

Chromatographic Thermodynamics & Causality

Chiral recognition is fundamentally an enthalpy-driven thermodynamic process. The standard mobile phase for indanol derivatives under normal-phase conditions consists of a non-polar alkane (n-hexane) and a polar alcohol modifier (typically isopropanol or ethanol)[3].

The Causality of the Modifier: The alcohol modifier serves a dual purpose: it solvates the analyte and actively competes for the hydrogen-bonding sites on the CSP. Adjusting the hexane/isopropanol ratio (e.g., from 90:10 to 95:5) alters the retention factor ( k ). Lowering the isopropanol concentration reduces competition at the carbamate sites, increasing retention time and often exponentially improving enantioselectivity, albeit at the cost of broader peaks due to longitudinal diffusion. Furthermore, substituting isopropanol with ethanol can sometimes express superior enantioselectivity on sub-2 µm CSPs by altering the steric bulk during the competitive hydrogen-bonding process[4].

Standardized Analytical Parameters

The following quantitative parameters synthesize the optimal conditions for baseline resolution of 1-indanol derivatives based on benchmarked asymmetric synthesis analyses[2][3].

ParameterPrimary Method (Amylose-based CSP)Alternative Method (Cellulose-based CSP)
Chiral Column Chiralpak® ID (250 x 4.6 mm, 5 µm)Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C (Isothermal)20 °C (Isothermal)
Detection (UV) 254 nm254 nm
Injection Volume 10 µL10 µL
Expected Rs​ ≥2.0 ≥1.5

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The method incorporates strict System Suitability Testing (SST) gates that must be passed before any unknown sample is analyzed.

Phase 1: Preparation & System Equilibration
  • Mobile Phase Preparation : Mix HPLC-grade n-Hexane and Isopropanol in a 90:10 (v/v) ratio.

    • Causality: Degas the solution via sonication for 15 minutes. Dissolved oxygen causes baseline instability at 254 nm, and micro-bubbles disrupt the high-pressure pump flow, leading to retention time shifts that invalidate chiral identification[1].

  • Column Equilibration : Flush the Chiralpak ID column with the mobile phase at 1.0 mL/min for at least 30 minutes at a controlled 25 °C[3].

    • Causality: Polysaccharide polymer chains require time to adopt a stable, swollen conformational state in the presence of the mobile phase modifier. Premature injection leads to drifting retention times and irreproducible selectivity.

Phase 2: System Suitability Testing (The Validation Gate)
  • Standard Injection : Dissolve a racemic standard of 3,4-dimethyl-1-indanol in the mobile phase to a concentration of 1 mg/mL[1]. Inject 10 µL into the HPLC.

    • Causality: Dissolving the analyte in the mobile phase (rather than a stronger solvent) prevents "solvent shock" at the column head, which would otherwise cause peak distortion and band broadening. Overloading the column beyond 10 µL can cause non-linear isotherm behavior, leading to fronting peaks.

  • Validation Check : Calculate the resolution ( Rs​ ) between the enantiomeric pairs.

    • Rule : The system is validated only if Rs​≥1.5 and the peak tailing factor is ≤1.5 . A baseline resolution of 1.5 ensures ≥99.7% peak purity, which is mathematically required for accurate Enantiomeric Excess (ee) integration. If Rs​<1.5 , decrease the isopropanol concentration by 1-2% to increase retention and enhance selectivity.

Phase 3: Analytical Run
  • Sample Analysis : Once the SST criteria are met, inject the synthesized or isolated 3,4-dimethyl-1-indanol samples. Monitor the elution via UV detection at 254 nm[2].

    • Causality: The aromatic indane ring exhibits strong π→π∗ transitions at 254 nm, maximizing the signal-to-noise ratio without the need for complex pre-column derivatization.

Method Development Workflow

HPLC_Workflow Start Racemic 3,4-Dimethyl-1-indanol Sample Preparation (1 mg/mL) Equilibration Column Equilibration (Hexane/IPA 90:10, 30 mins) Start->Equilibration Injection SST Injection (Evaluate Peak Tailing & Rs) Equilibration->Injection Stable Baseline Decision Is Rs ≥ 1.5? Injection->Decision Optimize Decrease IPA by 1-2% (Increase Retention) Decision->Optimize No Analyze Proceed to Sample Analysis (UV Detection at 254 nm) Decision->Analyze Yes Optimize->Equilibration Re-equilibrate

Figure 1: Self-validating chiral HPLC workflow for indanol enantiomer resolution.

References

  • A Comparative Guide to HPLC Methods for Chiral Separation of 2-Indanol Enantiomers - Benchchem
  • A Comparative Guide to Chiral HPLC Analysis for Products of (-)
  • Chiral Properties of 2-Indanol and its Enantiomers: A Technical Guide - Benchchem
  • Enantioselective separation of racemic 1‐indanol on the conventional Chiralpak ID - ResearchG
  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC

Sources

Application

NMR spectroscopy of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

An Application Note and Protocol for the Comprehensive NMR Spectroscopic Analysis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol Abstract This application note provides a detailed guide for the complete structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Comprehensive NMR Spectroscopic Analysis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

Abstract

This application note provides a detailed guide for the complete structural elucidation of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, chemists, and drug development professionals, this document outlines both the theoretical basis for spectral prediction and the practical protocols for data acquisition and analysis. We detail the application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unambiguously assign all proton and carbon signals and confirm the molecular structure, including the relative stereochemistry of the chiral centers.

Introduction: The Structural Challenge

3,4-dimethyl-2,3-dihydro-1H-inden-1-ol is a substituted indanol derivative. Molecules of this class are important building blocks in organic synthesis and can serve as precursors to compounds with potential biological activity. The structure features a bicyclic system with two chiral centers at positions C1 and C3, meaning it can exist as diastereomers (cis and trans isomers). This stereochemical complexity, combined with overlapping signals in the aliphatic region, makes its structural verification a non-trivial task that requires a multi-faceted analytical approach.

NMR spectroscopy is the most powerful tool for this purpose, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1] This guide demonstrates how a logical combination of experiments can overcome the inherent structural challenges to provide a confident and complete assignment.

Predicted Spectral Analysis

Before any data is acquired, a thorough analysis of the molecular structure allows for the prediction of the NMR spectrum. This predictive step is crucial for designing the correct experiments and for guiding the final spectral interpretation. For this note, we will consider the cis-diastereomer as our primary example.

The structure contains 12 unique carbon atoms and 16 protons. The key structural features to analyze are:

  • Aromatic Ring: Four protons on a tetrasubstituted benzene ring.

  • Five-Membered Ring: Protons at C1, C2, and C3, which form a complex, coupled spin system. The stereochemical relationship (cis or trans) will significantly influence the coupling constants (J-values).[2]

  • Substituents: A hydroxyl group at C1 and two methyl groups at C3 and C4.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for the cis-isomer of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol. These predictions are based on established chemical shift ranges and the electronic effects of the substituents.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton LabelPredicted δ (ppm)MultiplicityCoupling (J in Hz)Integration
H1~5.2DoubletJ ≈ 6-71H
H2a/H2b~1.8 - 2.5Multiplets-2H
H3~2.8Multiplet-1H
H5~7.1DoubletJ ≈ 7-81H
H6~7.2TripletJ ≈ 7-81H
H7~7.0DoubletJ ≈ 7-81H
1-OHVariableSinglet (broad)-1H
3-CH₃~1.2DoubletJ ≈ 73H
4-CH₃~2.3Singlet-3H

Table 2: Predicted ¹³C NMR and DEPT-135 Data

Carbon LabelPredicted δ (ppm)DEPT-135 Phase
C1~75CH (Positive)
C2~40CH₂ (Negative)
C3~42CH (Positive)
C3a~145Quaternary (Absent)
C4~135Quaternary (Absent)
C5~127CH (Positive)
C6~128CH (Positive)
C7~124CH (Positive)
C7a~143Quaternary (Absent)
3-CH₃~15CH₃ (Positive)
4-CH₃~19CH₃ (Positive)

Experimental Design and Protocols

A successful structural elucidation relies on high-quality data. This section provides detailed protocols for sample preparation and the acquisition of a comprehensive set of NMR spectra.

Protocol 1: NMR Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra. A homogeneous solution free of particulate matter and paramagnetic impurities is required.[5]

G cluster_prep Preparation cluster_transfer Transfer & Filtration cluster_final Finalization A 1. Weigh Sample (5-10 mg of compound) B 2. Select Solvent (0.6-0.7 mL CDCl₃) A->B C 3. Dissolve Sample (Vortex gently) B->C D 4. Filter Solution (Pipette with cotton plug) C->D E 5. Transfer to NMR Tube (High-quality 5 mm tube) D->E F 6. Cap and Label (Properly identify sample) E->F G Ready for Spectrometer F->G

Materials:

  • 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (5-10 mg)

  • Deuterated chloroform (CDCl₃) (0.7 mL)

  • Tetramethylsilane (TMS) (optional, as modern spectrometers reference the residual solvent signal)

  • High-quality 5 mm NMR tube and cap[6]

  • Pasteur pipette and cotton wool

Procedure:

  • Weigh 5-10 mg of the purified compound directly into a clean, dry vial. For ¹³C NMR, a higher concentration is preferable.[7]

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial. This volume ensures the sample fills the active region of the spectrometer's coils.[8]

  • Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • To remove any particulates, prepare a filter by pushing a small piece of cotton wool into the neck of a Pasteur pipette.

  • Transfer the solution through the filter into the NMR tube.

  • Cap the NMR tube, invert it a few times to ensure homogeneity, and label it clearly.

Protocol 2: NMR Data Acquisition Strategy

The following experiments should be run sequentially to build a complete picture of the molecule. The parameters provided are typical for a 400-600 MHz spectrometer and may be adjusted as needed.

G cluster_1d 1D Experiments cluster_2d 2D Correlation Experiments H1 ¹H NMR (Proton Environments & Counts) C13 ¹³C NMR (Carbon Environments) H1->C13 Initial Survey COSY COSY (H-H Connectivity) H1->COSY Confirm Proton Spin Systems DEPT DEPT-135 (Carbon Type ID: CH₃, CH₂, CH) C13->DEPT Refine Carbon Data HSQC HSQC (Direct C-H Connectivity) COSY->HSQC Assign Carbons to Protons HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assemble Molecular Skeleton Result Complete Structural Elucidation HMBC->Result

  • ¹H NMR: Provides information on the chemical environment, integration (number of protons), and coupling of protons.

    • Pulse Program: zg30

    • Number of Scans (ns): 8-16

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width (sw): 0-12 ppm

  • ¹³C{¹H} NMR: Provides information on the number and chemical environment of unique carbon atoms.

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans (ns): 1024 or more (as ¹³C is much less sensitive)

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width (sw): 0-220 ppm

  • DEPT-135: Differentiates carbon signals based on the number of attached protons.[9][10]

    • Pulse Program: dept135

    • Key Feature: CH/CH₃ signals appear as positive peaks, CH₂ as negative peaks, and quaternary carbons are absent.[11][12][13]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[14]

    • Pulse Program: cosygpqf

    • Key Feature: Cross-peaks appear between signals of coupled protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons to which they are directly attached (one-bond correlation).

    • Pulse Program: hsqcedetgpsisp2.2

    • Key Feature: Cross-peaks appear only between directly bonded C-H pairs.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds).[15]

    • Pulse Program: hmbcgplpndqf

    • Key Feature: Cross-peaks connect protons to carbons separated by 2 or 3 bonds. This is essential for identifying connectivity to quaternary carbons.

Data Analysis and Structural Confirmation

After acquiring and processing the data using software like Mnova or TopSpin[16][17][18], the final step is to integrate all the spectral information to build the final structure.

Step-by-Step Interpretation:
  • ¹H and ¹³C/DEPT Analysis:

    • The ¹H spectrum confirms the presence of three aromatic protons, one carbinol proton (H1), and several overlapping aliphatic protons. The two methyl groups are clearly visible as a doublet (3-CH₃) and a singlet (4-CH₃).

    • The ¹³C spectrum shows 11 distinct signals, as predicted. The DEPT-135 experiment confirms the assignments in Table 2, identifying the CH, CH₂, and CH₃ carbons by their phase.[12]

  • 2D NMR Correlation Analysis: The power of 2D NMR is in connecting the individual spin systems and fragments into a complete molecular structure.

G Aromatic {Aromatic Ring | {H5, H6, H7 | C4, C5, C6, C7, C3a, C7a}} Aliphatic {Five-Membered Ring | {H1, H2a, H2b, H3 | C1, C2, C3}} Aliphatic->Aromatic HMBC: H1 -> C7a HMBC: H3 -> C3a Methyls {Methyl Groups | {3-CH₃, 4-CH₃}} Methyls->Aromatic HMBC: 4-CH₃ -> C3a, C4, C5 Methyls->Aliphatic COSY: H3 ↔ 3-CH₃ HMBC: 3-CH₃ -> C2, C3, C3a

  • COSY Analysis: The COSY spectrum reveals the proton coupling network. A clear correlation path will be visible from H5 ↔ H6 ↔ H7 in the aromatic region. In the aliphatic part, crucial correlations will be seen between H1 ↔ H2 protons and H2 protons ↔ H3. Furthermore, a cross-peak between H3 and the 3-CH₃ doublet confirms their vicinal relationship.

  • HSQC Analysis: This experiment provides a direct and unambiguous link between each proton and its attached carbon. For example, the proton signal at ~5.2 ppm (H1) will show a cross-peak to the carbon signal at ~75 ppm (C1), instantly assigning both. This is repeated for all protonated carbons.

  • HMBC Analysis: The HMBC spectrum is the final piece of the puzzle, establishing the connectivity between different fragments, especially across quaternary carbons. Key expected correlations include:

    • Connecting the 4-CH₃ group: The protons of the 4-CH₃ group (~2.3 ppm) will show correlations to the aromatic carbons C4, C5, and the quaternary carbon C3a, firmly placing it on the aromatic ring.

    • Connecting the 3-CH₃ group: The protons of the 3-CH₃ group (~1.2 ppm) will show correlations to C3, C2, and the quaternary carbon C3a, linking this methyl group to the five-membered ring.

    • Bridging the Rings: The benzylic proton H1 (~5.2 ppm) will show a key correlation to the quaternary aromatic carbon C7a, confirming the fusion of the two rings at that junction.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol is achievable. The initial ¹H and ¹³C spectra provide a census of the proton and carbon environments, while DEPT-135 clarifies the carbon types. The crucial connectivity information is then supplied by 2D techniques: COSY delineates the proton-proton spin systems, HSQC maps out direct C-H attachments, and HMBC assembles the entire molecular skeleton. This integrated approach represents a robust and reliable methodology for the structural elucidation of complex organic molecules in academic research and industrial drug development.

References

  • Mnova NMR Software. Mestrelab Research. [Link]

  • DEPT ¹³C NMR Spectroscopy. NC State University Libraries. [Link]

  • TopSpin | NMR Data Analysis. Bruker. [Link]

  • Recommended Software for NMR Data Process. Georgia Institute of Technology. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Data Processing Software. University of Delaware. [Link]

  • NMRium - The next-generation NMR software. NMRium. [Link]

  • NMR sample preparation guidelines. Creative Biostructure. [Link]

  • DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. Rochester Institute of Technology. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • DEPT NMR vs APT NMR: Which is Best C13 NMR Experiment For You? Anasazi Instruments. [Link]

  • ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). JoVE. [Link]

  • DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

  • NMR chemical shifts of the indane derivatives. ResearchGate. [Link]

  • Nuclear magnetic resonance spectrometry of methyl-1-indanones. Analytical Chemistry. [Link]

  • NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl). ResearchGate. [Link]

  • ¹H NMR Coupling Constants. Organic Chemistry Data. [Link]

  • Ch 13 - Coupling. University of Calgary. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]

  • 2D NMR. EPFL. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • NMR Chemical Shifts of Trace Impurities. Journal of Organic Chemistry. [Link]

  • 29Si NMR chemical shifts of silane derivatives. ScienceDirect. [Link]

Sources

Method

Advanced Protocols for the Synthesis of Substituted Indanols: Catalytic and Asymmetric Approaches

Substituted indanols are privileged pharmacophores and critical synthetic intermediates in modern drug development. They serve as foundational building blocks for a variety of therapeutics, including the monoamine reupta...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted indanols are privileged pharmacophores and critical synthetic intermediates in modern drug development. They serve as foundational building blocks for a variety of therapeutics, including the monoamine reuptake inhibitor indatraline[1], Parkinson's disease treatments (e.g., rasagiline), and chiral auxiliaries such as 7-alkyl cis-1-amino-2-indanols[2].

This application note details two distinct, field-proven methodologies for synthesizing substituted indanols from their corresponding indanones: Heterogeneous Catalytic Hydrogenation (ideal for scalable, racemic production) and Asymmetric Transfer Hydrogenation (ATH) (optimized for high-enantiopurity fine chemical synthesis).

Mechanistic Insights & Catalyst Selection

Heterogeneous Hydrogenation via Metal-Based Catalysts

For the scalable synthesis of racemic 1-indanol, heterogeneous catalysis using supported metals (e.g., Pt/SBA-15 or Cu/SiO₂) is highly effective[3]. The primary challenge in this approach is achieving chemoselectivity—reducing the carbonyl group without over-reducing the fused aromatic ring or causing hydrogenolysis of the resulting alcohol.

  • Causality in Solvent Selection: Cyclohexane or n-decane is strictly utilized as the solvent. These aliphatic hydrocarbons exhibit negligible competitive adsorption on the metal catalyst surface, ensuring that the active sites remain available for the indanone substrate[3].

Asymmetric Transfer Hydrogenation (ATH) via Noyori-Ikariya Catalysts

When enantiopure substituted indanols are required, the Ru(II)-TsDPEN complex developed by Noyori and Ikariya is the gold standard[4].

  • Bifunctional Mechanism: Unlike traditional catalysis requiring substrate coordination to the metal, the Ru-TsDPEN catalyst operates via a metal-ligand bifunctional mechanism. The ruthenium center delivers a hydride to the carbonyl carbon, while the amine ligand (N-H) simultaneously delivers a proton to the carbonyl oxygen via a highly ordered six-membered transition state[5].

  • Causality in Aqueous Media: While traditional ATH employs a formic acid/triethylamine azeotrope, executing the reaction in water with sodium formate (HCOONa) drastically accelerates the kinetics. Water enhances the solubility of the formate salt and facilitates a straightforward liquid-liquid extraction, leaving the catalyst in the aqueous phase[4].

Mechanism Ru_Formate Ru(II)-TsDPEN Formate Complex Ru_Hydride 16e- Ru-Hydride Intermediate Ru_Formate->Ru_Hydride - CO2 Transition_State Six-Membered Transition State (Ketone + Ru-H/N-H) Ru_Hydride->Transition_State Indanone Coordination Product_Release Chiral Indanol Release Transition_State->Product_Release Hydride & Proton Transfer Product_Release->Ru_Formate + HCOONa

Bifunctional metal-ligand mechanism for the asymmetric reduction of indanone.

Experimental Protocols

Protocol A: Scalable Liquid-Phase Hydrogenation of Substituted 1-Indanone

This protocol is designed for the chemoselective, racemic reduction of indanone derivatives.

Materials:

  • Substituted 1-Indanone (10.0 mmol)

  • Cu/SiO₂ or Pt/SBA-15 catalyst (5 mol% relative to metal content)

  • Anhydrous Cyclohexane (50 mL)

  • High-purity Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Reactor Preparation: Charge a stainless-steel autoclave reactor with the substituted 1-indanone, the chosen metal catalyst, and anhydrous cyclohexane.

  • Purging: Seal the reactor and purge with nitrogen (3 cycles at 5 bar) followed by hydrogen (3 cycles at 5 bar) to remove all atmospheric oxygen, preventing catalyst poisoning and side oxidation.

  • Pressurization & Heating: Pressurize the reactor to 10 bar with H₂. Heat the system to 90 °C under vigorous mechanical stirring (1000 rpm). Note: High stirring rates are critical to eliminate gas-liquid mass transfer limitations.

  • Reaction Monitoring (Self-Validation): Withdraw 0.5 mL aliquots every 2 hours. Analyze via GC-FID. The system is self-validating when the starting material peak completely disappears and the product peak area remains constant across two consecutive sampling intervals.

  • Workup: Cool the reactor to room temperature and depressurize carefully. Filter the mixture through a Celite pad to recover the heterogeneous catalyst. Evaporate the cyclohexane under reduced pressure to yield the racemic substituted 1-indanol.

Protocol B: Enantioselective ATH of 1-Indanone in Aqueous Media

This protocol utilizes dynamic kinetic resolution principles and ATH to yield highly enantioenriched indanols[1].

Materials:

  • Substituted 1-Indanone (5.0 mmol)

  • RuCl (0.05 mmol, 1 mol%)

  • Sodium Formate (HCOONa) (25.0 mmol, 5 equiv.)

  • Degassed Deionized Water (10 mL)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under an argon atmosphere, dissolve the Ru-TsDPEN catalyst and HCOONa in degassed water. Stir at 40 °C for 15 minutes to generate the active 16-electron ruthenium hydride species[4].

  • Substrate Addition: Add the substituted 1-indanone directly to the aqueous mixture. The substrate will form a suspension.

  • Asymmetric Transfer Hydrogenation: Maintain the reaction at 40 °C for 1 to 3 hours. The aqueous environment accelerates the hydride transfer while maintaining high enantioselectivity[4].

  • Phase-Separation Workup: Cool the mixture to room temperature. Add 15 mL of ethyl acetate. The biphasic nature of the system allows the chiral indanol to partition into the organic layer, while the formate and Ru-catalyst largely remain in the aqueous layer.

  • Quality Control (Self-Validation): Dry the organic layer over Na₂SO₄, filter, and concentrate. Determine the conversion via ¹H-NMR. Validate the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). An ee of >92% confirms the integrity of the chiral catalyst[4].

ATH_Workflow A Substituted 1-Indanone C Asymmetric Transfer Hydrogenation (40 °C) A->C B Ru-TsDPEN Catalyst + HCOONa (aq) B->C Bifunctional Activation D Liquid-Liquid Extraction C->D Complete Conversion E Chiral Substituted 1-Indanol (>90% ee) D->E Purification

Workflow of the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of 1-indanone.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the two protocols based on established literature baselines.

ParameterProtocol A: Heterogeneous HydrogenationProtocol B: Aqueous ATH
Catalyst Cu/SiO₂ or Pt/SBA-15RuCl
Hydrogen Source H₂ Gas (10 bar)Sodium Formate (HCOONa)
Solvent Cyclohexane / n-DecaneWater
Temperature 90 °C40 °C
Reaction Time 4 - 6 hours1 - 3 hours
Yield > 95%> 90%
Enantiomeric Excess (ee) N/A (Racemic)92% - 99%
Primary Advantage Highly scalable, easy catalyst recoveryExceptional stereocontrol, mild conditions

References

  • Bertero, N. M., Apesteguia, C. R., & Marchi, A. J. (2022). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. Chemical Engineering Science. 3

  • Liu, P. N., Gu, P. M., Wang, F., & Tu, Y. Q. (2004). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters.4

  • Tanaka, K., Kobayashi, T., Mori, H., & Katsumura, S. (2004). Development of Highly Stereoselective Asymmetric 6π-Azaelectrocyclization of Conformationally Flexible Linear 1-Azatrienes. From Determination of Multifunctional Chiral Amines, 7-Alkyl cis-1-Amino-2-indanols, to Application as a New Synthetic Strategy. The Journal of Organic Chemistry. 2

  • Park, S., & Lee, H.-K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances. 1

  • Noyori, R. (1997). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to optimize yields for substituted indanols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to optimize yields for substituted indanols.

The target molecule, 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol , presents unique steric and electronic challenges. Structurally, it features a methyl group on the aliphatic cyclopentanol ring (C3) and another on the fused aromatic ring (C4). This vicinal steric bulk hinders both the intramolecular cyclization of the precursor (3-(2-methylphenyl)butanoic acid) and the subsequent hydride reduction of the resulting ketone. Brute-force chemistry often leads to incomplete reactions or byproduct formation. This guide provides field-proven, causality-driven solutions to maximize your yield.

Synthesis Workflow & Mechanistic Pathway

To achieve high yields, the synthesis is broken down into a precision two-step workflow: a superacid-catalyzed Friedel-Crafts cyclization followed by a chemoselective, solvent-activated hydride reduction.

SynthesisWorkflow A 3-(2-Methylphenyl) butanoic acid B Friedel-Crafts Cyclization (TfOH, HFIP, 80°C) A->B C 3,4-Dimethyl-1-indanone (Intermediate) B->C D Ketone Reduction (NaBH4, MeOH, 0°C) C->D E 3,4-Dimethyl-2,3-dihydro- 1H-inden-1-ol D->E

Workflow for the two-step synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

Frequently Asked Questions (Troubleshooting)

Q: Why is my Friedel-Crafts cyclization yielding less than 50% of the intermediate 3,4-dimethyl-1-indanone? A: Traditional Lewis acids (like AlCl₃) require harsh conditions and form strong, insoluble complexes with the carbonyl product, leading to incomplete conversion and emulsion-heavy workups. The steric bulk of the 3,4-dimethyl groups further impedes the reaction. Switching to a superacid like Trifluoromethanesulfonic acid (TfOH) in a fluorinated solvent like Hexafluoroisopropanol (HFIP) stabilizes the cationic intermediate and drives the reaction to near-quantitative yields without complexation penalties 12.

Q: During the NaBH₄ reduction, my reaction stalls at 70% conversion. How do I drive it to completion? A: NaBH₄ is a mild reducing agent. If you are using ethanol or an aprotic solvent, the reduction of a sterically hindered ketone will be sluggish. Methanol is the optimal solvent because hydrogen bonding between the solvent and the carbonyl oxygen acts as a Lewis acid catalyst, increasing the electrophilicity of the ketone carbon 3. However, NaBH₄ decomposes in methanol to generate hydrogen gas. To counter this, maintain the temperature strictly below 10°C and use 1.5 to 2.0 equivalents of NaBH₄ added in portions 4.

Q: My isolated indanol contains significant amounts of a dehydrated byproduct (an indene derivative). How do I prevent this? A: Indanols are highly susceptible to acid-catalyzed dehydration due to the formation of a highly stable benzylic carbocation. If your workup involves quenching unreacted NaBH₄ with a strong mineral acid (like HCl), you will inadvertently dehydrate your product. Use a mild quench, such as saturated aqueous ammonium chloride (NH₄Cl) or simply water, and maintain a neutral to slightly basic pH during extraction 5.

Quantitative Optimization Data

The following tables summarize the causality of reagent and solvent choices on the yield of both synthetic steps.

Table 1: Optimization of Cyclization Conditions for 3,4-Dimethyl-1-indanone

Catalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
AlCl₃ (2.0 eq)DCM251245Incomplete cyclization; heavy emulsions during workup due to Al-complexes.
PPA (Neat)None90460Viscous reaction mixture limits mass transfer; moderate degradation.
TfOH (3.0 eq) HFIP 80 1 95 Clean conversion; HFIP stabilizes the cationic intermediate.

Table 2: Solvent and Reagent Effects on Ketone Reduction Yield

Reducing AgentSolventTemp (°C)Yield (%)Mechanistic Observation
NaBH₄ (1.0 eq)EtOH2568Sluggish reaction; poor hydrogen bonding activation of the ketone.
LiAlH₄ (1.0 eq)THF075Prone to over-reduction to indane; difficult aluminum salt workup.
NaBH₄ (1.5 eq) MeOH 0–10 94 Optimal; MeOH acts as a Lewis acid catalyst to increase electrophilicity.
Self-Validating Experimental Protocols
Protocol A: Superacid-Catalyzed Cyclization to 3,4-Dimethyl-1-indanone
  • Setup: In an oven-dried round-bottom flask under N₂, dissolve 3-(2-methylphenyl)butanoic acid (1.0 eq) in HFIP (0.2 M concentration).

  • Catalysis: Add Trifluoromethanesulfonic acid (TfOH, 3.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C and stir for 1 hour.

  • Self-Validation Checkpoint (IPC): Remove a 10 µL aliquot, dilute in 1 mL DCM, and wash with saturated NaHCO₃. Run TLC (Hexane:EtOAc 9:1). The starting acid (Rf ~0.2) must be completely consumed, replaced by a UV-active ketone spot (Rf ~0.6).

  • Workup: Cool to room temperature, dilute with DCM, and carefully quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Reduction to 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol
  • Setup: Dissolve the crude 3,4-dimethyl-1-indanone (1.0 eq) in methanol (0.3 M concentration).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to drop below 5°C.

  • Reduction: Add NaBH₄ (1.5 eq) in small portions over 15 minutes to control the exothermic release of H₂ gas and prevent solvent-induced reagent decomposition. Stir for 2 hours at 0–10°C.

  • Self-Validation Checkpoint (IPC): Remove a 50 µL aliquot, dilute with 1 mL EtOAc, and wash with 1 mL water. Analyze via TLC (Hexane:EtOAc 8:2). The starting indanone (Rf ~0.6) must be absent, replaced by a single indanol spot (Rf ~0.3, stains dark blue with phosphomolybdic acid). If ketone persists, add 0.25 eq NaBH₄ and stir for 30 additional minutes.

  • Workup: Quench the reaction carefully with water (do NOT use HCl). Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the organic layer with brine, dry over K₂CO₃, and evaporate to yield the target indanol.

Troubleshooting Logic Tree

If you experience a sudden drop in yield during the reduction step, follow this diagnostic logic tree to isolate the variable causing the failure.

TroubleshootingTree Start Issue: Low Indanol Yield (< 70%) TLC IPC Check (TLC/GC-MS): Is 3,4-dimethyl-1-indanone present? Start->TLC Yes Yes (Incomplete Reduction) TLC->Yes Unreacted Ketone No No (Product Loss / Side Reactions) TLC->No No Ketone Solvent Action: Switch solvent to MeOH to increase ketone electrophilicity Yes->Solvent Hydride Action: Add NaBH4 in portions Maintain temp < 10°C Yes->Hydride Workup Action: Avoid acidic quench (HCl) to prevent dehydration to indene No->Workup Extraction Action: Saturate aqueous phase with NaCl before extraction No->Extraction

Troubleshooting logic tree for diagnosing low yields during the NaBH4 reduction step.

References
  • Indanone Building Blocks from Lignin Rel
  • Non-Conventional Methodologies in the Synthesis of 1-Indanones MDPI
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism Chemistry Steps
  • Application Note: Synthesis of 2-Indanol via Reduction of 2-Indanone Benchchem
  • Reduction of Carbonyl Compounds Using Sodium Tetrahydridobor

Sources

Optimization

Side reactions in the synthesis of substituted indanols

Welcome to the Advanced Technical Support Center for the synthesis of substituted indanols. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex mechanistic bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of substituted indanols. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex mechanistic bottlenecks and side reactions encountered during indanol workflows.

Rather than simply listing fixes, this guide deconstructs the chemical causality behind each side reaction—empowering you to implement self-validating protocols where the chemistry inherently drives the reaction toward the desired product.

Category 1: Stereoselective Reduction of Indanones

Q: When reducing substituted indanones using sodium borohydride ( NaBH4​ ), I am observing significant amounts of the trans-indanol diastereomer and occasional over-reduction to the indane. How can I strictly control the cis/trans ratio and prevent over-reduction?

The Causality: The lack of stereocontrol with unhindered hydride sources like NaBH4​ in methanol is a classic thermodynamic issue. The hydride attacks from both the Re and Si faces of the planar indanone, leading to a mixture of cis and trans isomers. Over-reduction to the indane occurs because the resulting benzylic alcohol is highly prone to solvolysis or dehydration (forming an indene), which is subsequently reduced again, especially if the reaction is heated or subjected to an acidic workup.

The Solution: Abandon non-selective borohydride reduction in favor of Asymmetric Transfer Hydrogenation (ATH) using a chiral Ru(II)-DPEN (diphenylethylenediamine) catalyst[1]. This establishes a self-validating steric environment: the bulky chiral ligand physically blocks one face of the indanone, directing hydride delivery exclusively to the opposite face. This yields cis-indanols with diastereomeric ratios (dr) typically >95:5 and excellent enantiomeric excess (ee)[1].

Protocol: Ru(II)-Catalyzed ATH of Substituted Indanones
  • Preparation : In a rigorously degassed Schlenk flask, dissolve the substituted indanone (1.0 eq) in an azeotropic mixture of formic acid and triethylamine (5:2 ratio). The formic acid serves as the mild hydride source.

  • Catalyst Addition : Add 0.5–1.0 mol% of the (R,R)- or (S,S)-Ru(II)-DPEN catalyst. The choice of enantiomer dictates the absolute stereochemistry of the resulting cis-indanol.

  • Reaction : Stir the mixture at room temperature (20–25 °C) for 12–24 hours. Monitor via TLC or GC-MS. Critical: Do not apply heat, as this promotes dehydration to the indene side product.

  • Quenching & Workup : Dilute with ethyl acetate and neutralize the formic acid carefully with saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and concentrate under reduced pressure.

G Indanone Substituted Indanone NaBH4 NaBH4 / MeOH (Non-selective) Indanone->NaBH4 RuCat Ru(II)-DPEN ATH (HCOOH/NEt3) Indanone->RuCat CisIndanol cis-Indanol (Desired, High ee/dr) NaBH4->CisIndanol Minor TransIndanol trans-Indanol (Side Product) NaBH4->TransIndanol Major Indane Indane (Over-reduction) NaBH4->Indane Excess/Heat RuCat->CisIndanol >95:5 dr Indene Indene (Dehydration) CisIndanol->Indene Acidic Workup (Avoid)

Reaction pathways for indanone reduction highlighting desired ATH vs. non-selective side reactions.

Category 2: Synthesis of cis-1-Amino-2-Indanol (Pharmaceutical Intermediates)

Q: During the synthesis of cis-1-amino-2-indanol (a critical precursor for HIV protease inhibitors like indinavir[2][3]), my epoxide ring-opening step yields predominantly the trans-isomer. How do I invert this to the required cis-configuration without epimerization or elimination side reactions?

The Causality: Epoxide ring-opening inherently proceeds via an SN​2 mechanism, which dictates anti-periplanar attack by the nucleophile (e.g., ammonia or azide). This exclusively yields the trans-1-amino-2-indanol derivative[2]. Attempting a direct SN​2 inversion (like a Mitsunobu reaction) on the resulting benzylic alcohol usually fails; the stability of the benzylic carbocation leads to E1 elimination (forming 1-aminoindene) or regiochemical scrambling.

The Solution: The most reliable workaround is the formation of a cis-oxazoline intermediate[2]. By treating the N-acetylated trans-amino alcohol with a strong acid, the benzylic hydroxyl group is activated and leaves. The adjacent trans-amide nitrogen immediately traps the resulting benzylic carbocation intramolecularly. This forms a cis-oxazoline ring, which upon hydrolysis guarantees the cis-1-amino-2-indanol geometry.

Protocol: Oxazoline-Mediated Inversion to cis-1-Amino-2-Indanol
  • N-Acylation : Convert the trans-1-amino-2-indanol to its N-acetyl derivative using acetic anhydride (1.1 eq) in dichloromethane at 0 °C.

  • Cyclization (Inversion) : Dissolve the isolated N-acetyl-trans-indanol in methanesulfonic acid (MSA) at 0 °C. The strong acid promotes the loss of the C2 hydroxyl, and intramolecular trapping by the N-acetyl carbonyl oxygen forms the cis-oxazoline intermediate.

  • Hydrolysis : Carefully quench the reaction into ice water, then reflux with 6M HCl for 4 hours to hydrolyze the oxazoline ring.

  • Isolation : Basify the aqueous layer with NaOH to pH 10. The enantiopure cis-1-amino-2-indanol will precipitate out of solution for easy filtration.

Quantitative Comparison of Amino-Indanol Synthesis Routes
Synthetic RoutePrimary IntermediateDiastereoselectivity (cis:trans)Enantiomeric Excess (ee)Major Side Product / Risk
Direct Epoxide Openingtrans-azido alcohol< 1:99N/A (Racemic unless chiral catalyst used)Regioisomers (C2 attack)
Oxazoline Inversioncis-oxazoline> 99:1Conserves starting ee1-aminoindene (elimination)
Enzymatic Resolution (Lipase)(1S,2R)-acetate> 99:1> 99%[4]Over-hydrolysis (extended time)

Category 3: Enzymatic Resolution and Acylation Side Reactions

Q: I am using Thermomyces lanuginosus lipase (TLL) for the kinetic resolution of racemic indanol to isolate the (S)-enantiomer[4][5]. However, my enantiomeric excess (ee) is plateauing at 85%, and I am seeing background chemical acylation. How can I optimize this?

The Causality: Background chemical acylation occurs when the acyl donor (e.g., vinyl acetate) reacts non-enzymatically with the indanol. Because indanols are highly reactive benzylic alcohols, they can undergo uncatalyzed acylation at elevated temperatures. This non-selective background reaction severely erodes the overall ee. Furthermore, if the reaction is pushed past 50% conversion, the enzyme begins to non-specifically acylate the slower-reacting enantiomer.

The Solution: Lower the reaction temperature strictly to 25 °C to suppress the background chemical acylation. Utilize a non-nucleophilic, hydrophobic solvent like hexane or MTBE, which enhances the enzyme's rigidity and selectivity (E-value)[4]. Monitor the reaction closely and terminate it precisely at 45-48% conversion to ensure the remaining unreacted (S)-indanol retains >99% ee[4][5].

EKR Racemic rac-Indanol (Starting Material) Lipase TLL Lipase + Vinyl Acetate (Hexane, 25°C) Racemic->Lipase SideReaction Background Acylation (Erodes ee) Racemic->SideReaction High Temp S_Indanol (S)-Indanol (Unreacted, >99% ee) Lipase->S_Indanol 48% Conv. R_Acetate (R)-Indanyl Acetate (Product, >99% ee) Lipase->R_Acetate 48% Conv. SideReaction->S_Indanol

Lipase-mediated kinetic resolution of racemic indanol and the impact of background acylation.

References

  • Title : Strategies for Accessing cis-1-Amino-2-Indanol | Source : MDPI | URL : [Link]

  • Title : The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt | Source : IUCr Journals | URL : [Link]

  • Title : Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates | Source : White Rose eTheses Online | URL :[Link]

  • Title : Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates | Source : PMC / NIH | URL :[Link]

  • Title : Comparison of Different Biocatalytic Routes to Target Molecules | Biocatalysis in Organic Synthesis | Source : RSC Publishing | URL : [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Indanol Derivative Reactions

Welcome to the Technical Support Center for Indanol Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing thes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indanol Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chiral building blocks. Indanol derivatives, particularly structures like cis-1-amino-2-indanol, are critical components in asymmetric catalysis and serve as key intermediates in the synthesis of significant pharmaceuticals, including the HIV protease inhibitor Indinavir.[1][2][3]

This resource moves beyond simple protocols to provide in-depth, field-tested insights into common experimental challenges. Structured in a practical question-and-answer format, it addresses specific issues you may encounter, explaining the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your reactions.

Section 1: Synthesis of the Indanone Core via Intramolecular Friedel-Crafts Acylation

The construction of the indanone skeleton is the foundational step for many indanol derivatives. The most common method is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor. While robust, this reaction is not without its pitfalls.

Frequently Asked Questions (FAQs): Indanone Synthesis

Q1: My intramolecular Friedel-Crafts acylation is resulting in a low yield of the desired 1-indanone. What are the common causes?

Low yields in this cyclization can be traced back to several factors related to the substrate, catalyst, or reaction conditions.[4]

  • Deactivated Aromatic Ring: The presence of strong electron-withdrawing groups on the aromatic ring impedes the electrophilic aromatic substitution, making the ring less nucleophilic and the cyclization more difficult.[4]

  • Suboptimal Acid Catalyst: The choice and quantity of the Lewis or Brønsted acid are critical. Insufficient catalyst leads to an incomplete reaction, while an excess can promote side reactions or degradation.[4][5] Polyphosphoric acid (PPA) and Eaton's reagent are common choices, but their effectiveness is highly substrate-dependent.

  • Poor Starting Material Purity: Impurities in the 3-arylpropanoic acid or its corresponding acyl chloride can poison the catalyst or introduce competing side reactions.[4]

  • Intermolecular Side Reactions: At high concentrations, the acylating agent can react with another molecule of the starting material rather than cyclizing, leading to the formation of polymeric byproducts.[4][6]

Q2: I suspect intermolecular reactions are reducing my yield. How can I mitigate this?

This is a common issue, especially when the reaction kinetics for the intramolecular cyclization are slow.

Solution: The principle of pseudo-dilution is your primary tool here. By running the reaction under more dilute conditions, you decrease the probability of intermolecular encounters, thus favoring the desired intramolecular pathway.[4] This involves using a larger volume of solvent. While this may increase reaction time, the improvement in yield often justifies the change.

Q3: My aromatic precursor has a moderately deactivating group. What catalyst system should I consider?

For less reactive substrates, a stronger activating system is required to drive the cyclization.

Solution: Using the corresponding acyl chloride of the 3-arylpropanoic acid is a common strategy. The acyl chloride is more electrophilic than the carboxylic acid. This is typically done in conjunction with a strong Lewis acid like AlCl₃.[6] Alternatively, highly active Brønsted acids like triflic acid (TfOH) or metal triflates can be effective.[7] Niobium pentachloride (NbCl₅) has also been shown to be effective, acting as both a reagent to generate the acyl chloride in situ and as a catalyst for the cyclization.[5]

Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylation

start Low Yield of Indanone check_sm Verify Purity of 3-Arylpropanoic Acid (NMR, MP) start->check_sm purify_sm Purify Starting Material (Recrystallization/Chromatography) check_sm->purify_sm Impurities Found check_conditions Review Reaction Conditions check_sm->check_conditions Purity OK purify_sm->start Re-run check_product Analyze Crude Product for Byproducts check_conditions->check_product dilute Run Reaction at Higher Dilution dilute->start Re-run change_catalyst Optimize Catalyst System change_catalyst->start Re-run intermolecular Intermolecular Polymerization Detected? check_product->intermolecular intermolecular->dilute Yes deactivation Substrate Deactivation Suspected? intermolecular->deactivation No deactivation->change_catalyst No use_acyl_chloride Convert to Acyl Chloride + Stronger Lewis Acid (AlCl₃) deactivation->use_acyl_chloride Yes use_acyl_chloride->start Re-run success Yield Improved

Caption: Troubleshooting logic for low yields in Friedel-Crafts acylation.

Section 2: Reduction of the Indanone Carbonyl

The stereoselective reduction of the indanone carbonyl to the corresponding indanol is arguably the most critical step, as it often establishes the key stereocenters of the molecule. Challenges include achieving high yields, controlling diastereoselectivity (cis vs. trans), and, for prochiral indanones, achieving high enantioselectivity.

Frequently Asked Questions (FAQs): Indanone Reduction

Q1: I am getting a low yield of 2-indanol from the reduction of 2-indanone with sodium borohydride. What went wrong?

This is a standard transformation, and low yields typically point to issues with the reagent, reaction conditions, or workup.

  • Reagent Quality: Sodium borohydride (NaBH₄) can degrade upon exposure to moisture. Ensure your reagent is fresh and has been stored properly.[1]

  • Incomplete Reaction: An insufficient molar excess of NaBH₄ will lead to incomplete conversion. Use an appropriate excess and monitor the reaction by TLC or GC until the starting material is consumed.[1]

  • Temperature Control: While often robust, running the reaction at too high a temperature can sometimes lead to side reactions. Maintaining a cool temperature (e.g., with an ice bath) during the addition of NaBH₄ is good practice.[1]

  • Workup Losses: Indanols have some water solubility. During the aqueous workup and extraction, ensure you perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery. Drying the combined organic layers thoroughly before solvent removal is also crucial.[1]

Q2: My reduction of a substituted 1-indanone is producing a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

Controlling the diastereoselectivity is crucial, especially in the synthesis of precursors like cis-1-amino-2-indanol. The outcome is highly dependent on the reducing agent and the steric environment of the substrate.[8]

  • Sterically Hindered Reducing Agents: Bulky hydride reagents, such as L-selectride, often provide higher diastereoselectivity by approaching the carbonyl from the less sterically hindered face.[8]

  • Chelation-Controlled Reduction: If there is a nearby coordinating group (like a protected amine or ether), using a reducing agent in the presence of a Lewis acid (e.g., ZnCl₂) can lock the conformation of the substrate, leading to a highly selective hydride delivery.[8]

  • Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation (e.g., using a Palladium catalyst) can sometimes favor one diastereomer over another, depending on how the substrate adsorbs to the catalyst surface.[8] However, this method can sometimes lead to over-reduction or hydrogenolysis.[9]

Q3: I need to produce an enantiomerically pure indanol. What are my options?

There are two primary strategies for accessing enantiopure indanols: asymmetric reduction of the prochiral indanone or resolution of a racemic indanol mixture.[2]

  • Asymmetric Reduction: This is often the most efficient approach. Catalysts derived from chiral amino alcohols, such as the Corey-Bakshi-Shibata (CBS) catalyst or those based on cis-1-amino-2-indanol itself, are highly effective for the enantioselective reduction of ketones with borane sources.[10][11] Asymmetric transfer hydrogenation (ATH) using chiral Ruthenium or Rhodium catalysts is another powerful method.[12]

  • Kinetic Resolution: If you have a racemic mixture of the indanol, you can selectively react one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

    • Enzymatic Resolution: Lipases are commonly used to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted.[2] This method can provide very high enantiomeric excess (ee) for both the recovered alcohol and the acylated product (after hydrolysis).[13]

    • Chemical Resolution: Chiral catalysts can be used for non-enzymatic kinetic resolution. For example, chiral guanidine catalysts have been used for the silylative kinetic resolution of racemic 1-indanol derivatives.[14][15]

Protocol: Enzymatic Kinetic Resolution of Racemic 2-Indanol

This protocol is based on established methods using a lipase for enantioselective acylation.[2]

Materials:

  • Racemic 2-indanol

  • Immobilized lipase (e.g., from Candida antarctica or Thermomyces lanuginosus)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Acyl donor (e.g., vinyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic 2-indanol (1 equivalent) in an anhydrous solvent, add the immobilized lipase.

  • Add the acyl donor (0.5-1.0 equivalents). The exact amount may need to be optimized to achieve ~50% conversion.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by TLC or GC.

  • When approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting mixture contains one enantiomer of 2-indanol and the acetate of the other enantiomer. Separate these two compounds by silica gel column chromatography.

  • The acetate can be hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of 2-indanol.

  • Determine the enantiomeric excess of both the separated alcohol and the hydrolyzed acetate using chiral HPLC.[2]

Section 3: Purification and Analysis

Impurities can have a significant impact on the success of subsequent steps or the biological activity of the final compound. Proper purification and accurate analysis are paramount.

Frequently Asked Questions (FAQs): Purification and Analysis

Q1: My purified indanol is discolored (yellow or brown). What is the cause and how can I fix it?

Discoloration usually indicates the presence of small amounts of highly colored impurities, often arising from oxidation or side reactions.

Solution:

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.[1]

  • Re-purification: If discoloration persists, a second recrystallization or purification by flash column chromatography may be necessary.[16]

Q2: During recrystallization, my product is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute is insoluble in the hot solvent even above its melting point. The molten compound separates as an oil.

Solution:

  • Increase Solvent Volume: Add more of the hot solvent to fully dissolve the oil.[1]

  • Add a Co-solvent: Add a small amount of a co-solvent in which your compound is more soluble to the hot mixture until the oil dissolves and the solution becomes clear.[1]

  • Change Solvent System: Switch to a different solvent or solvent system with a lower boiling point or better solvation properties for your compound.[1]

Q3: How do I determine the enantiomeric excess (ee) of my chiral indanol?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method.[17]

Procedure Outline:

  • Select a Chiral Column: Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are very effective for separating indanol enantiomers.[17]

  • Develop a Method: The mobile phase is typically a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol). The ratio of these solvents is adjusted to achieve baseline separation of the two enantiomer peaks.[17]

  • Analyze the Sample: Dissolve a small amount of your sample in the mobile phase, inject it onto the column, and record the chromatogram using a UV detector.

  • Calculate ee: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[2]

Data Summary: Comparison of Purification Techniques for 2-Indanol

This table provides representative data for common purification methods.[16]

Purification TechniqueStarting Purity (%)Final Purity (%)Typical Yield (%)Notes
Recrystallization ~90>9970-85Effective for removing small amounts of impurities. Yield can be optimized by careful solvent selection.
Vacuum Distillation 85-95>9880-95Ideal for removing non-volatile impurities. Requires thermal stability of the compound.
Flash Chromatography 80-90>99.560-80Highly effective for separating closely related impurities but can be more time-consuming.

Section 4: Advanced Topics and General Troubleshooting

Q1: I need to perform a reaction on another part of the molecule without affecting the indanol's hydroxyl group. What should I do?

This is a classic scenario requiring the use of a protecting group. A protecting group is a temporary modification of a functional group to render it inert during a subsequent chemical reaction.[18][19]

Common Protecting Groups for Alcohols:

  • Silyl Ethers (e.g., TMS, TBS, TIPS): These are very common. They are stable to a wide range of non-acidic and non-fluoride conditions. Deprotection is typically achieved with a fluoride source (like TBAF) or acid.

  • Acetals (e.g., THP ether): Formed by reacting the alcohol with dihydropyran under acidic conditions. They are stable to bases and nucleophiles but are removed with aqueous acid.[20]

  • Esters (e.g., Acetate, Benzoate): Can be used but are susceptible to hydrolysis under both acidic and basic conditions.[21]

The choice of protecting group is critical and depends on the specific reaction conditions you plan to use. The protecting group must be stable during your reaction and must be removable under conditions that do not affect other parts of your molecule.[22]

General Workflow for Indanol Derivative Synthesis

start Aryl Propanoic Acid Precursor fc_acylation Intramolecular Friedel-Crafts Acylation start->fc_acylation indanone Indanone Intermediate fc_acylation->indanone reduction Carbonyl Reduction indanone->reduction asym_reduction Asymmetric Reduction (e.g., CBS, ATH) indanone->asym_reduction Direct Route rac_indanol Racemic Indanol reduction->rac_indanol resolution Chiral Resolution (Enzymatic/Chemical) rac_indanol->resolution enant_indanol Enantiopure Indanol resolution->enant_indanol asym_reduction->enant_indanol derivatization Further Derivatization (e.g., Amination, Acylation) enant_indanol->derivatization final_product Final Indanol Derivative derivatization->final_product

Caption: General synthetic pathways to chiral indanol derivatives.

References

  • Common pitfalls in the handling and storage of 2-Indanol - Benchchem.
  • Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine - ACS Public
  • Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine | The Journal of Organic Chemistry - ACS Public
  • Chiral Properties of 2-Indanol and its Enantiomers: A Technical Guide - Benchchem.
  • Techniques for the Purification of 2-Indanol: Applic
  • A Comparative Guide to 2-Indanol Derivatives and Other Chiral Alcohols in Asymmetric Synthesis - Benchchem.
  • Improving diastereoselectivity in the synthesis of (1R,2S)-1-amino-2-indanol - Benchchem.
  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC.
  • A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acyl
  • Protecting group - Wikipedia.
  • Protecting Groups in Organic Synthesis - ChemTalk.
  • A Comparative Guide to 2-Indanol and its Amino Derivatives in Asymmetric C
  • Protective Groups - Organic Chemistry Portal.
  • Strategies for Accessing cis-1-Amino-2-Indanol - MDPI.
  • Appendix 6: Protecting groups - Oxford Learning Link.
  • Protecting groups in organic synthesis + H2O.
  • Friedel-Crafts Acylation Reactions in Synthesis - Study.com.
  • Troubleshooting low yields in indanone synthesis - Benchchem.
  • An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction - Roskilde University Research Portal.
  • Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - ResearchG
  • Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid - ResearchG
  • A Comparative Guide to HPLC Methods for Chiral Separation of 2-Indanol Enantiomers - Benchchem.
  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) - RSC Publishing.
  • Hydrogen radical-shuttle (HRS)
  • Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradi
  • III Analytical Methods.
  • Application Notes and Protocols: Derivatization of (1R,2S)
  • Friedel-Crafts Acyl
  • Strategies for Accessing cis-1-Amino-2-Indanol - PMC.
  • The Reduction of 2-Indanone Oxime to 2-Aminoindane.
  • Hydrogenation troubleshooting : r/Chempros - Reddit.
  • Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach | Request PDF - ResearchG
  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candid
  • An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rot
  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
  • Portable Analytical Techniques for Monitoring Volatile Organic Chemicals in Biomanufacturing Processes: Recent Advances and Limit

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol

Welcome to the Technical Support Center for the scale-up synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (also known as 3,4-dimethyl-1-indanol). Designed for researchers, process chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (also known as 3,4-dimethyl-1-indanol). Designed for researchers, process chemists, and drug development professionals, this guide bridges the gap between bench-scale discovery and pilot-plant production. Here, we provide field-validated protocols, mechanistic rationales, and targeted troubleshooting to ensure your scale-up is safe, high-yielding, and reproducible.

Mechanistic Pathways & Synthetic Strategy

The industrial synthesis of 3,4-dimethyl-1-indanol relies on a highly reliable two-step sequence: an intramolecular ring closure followed by a chemoselective ketone reduction.

  • Intramolecular Friedel-Crafts Acylation: The process begins with 3-(2-methylphenyl)butanoic acid. To avoid the severe viscosity and heat-transfer issues associated with polyphosphoric acid (PPA) at scale[1], the carboxylic acid is first converted to an acyl chloride. A Lewis acid (typically AlCl₃) then catalyzes the formation of a highly electrophilic acylium ion, which undergoes intramolecular attack by the aromatic ring to yield 3,4-dimethyl-1-indanone[2][3].

  • Ketone Reduction: The intermediate indanone is reduced to the secondary alcohol using sodium borohydride (NaBH₄). This reagent is chosen for its chemoselectivity—it smoothly reduces the carbonyl without over-reducing the aromatic ring or triggering premature dehydration to an indene derivative[4].

Workflow SM 3-(2-Methylphenyl) butanoic acid Step1 Step 1: Friedel-Crafts Acylation (SOCl2 then AlCl3) Exothermic Ring Closure SM->Step1 Int 3,4-Dimethyl-1-indanone (Intermediate) Step1->Int Step2 Step 2: Ketone Reduction (NaBH4 in MeOH/H2O) Controlled H2 Evolution Int->Step2 Prod 3,4-Dimethyl-2,3-dihydro- 1H-inden-1-ol (Product) Step2->Prod

Caption: Workflow for the two-step scale-up synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

Step-by-Step Experimental Protocols for Scale-Up

Protocol A: Large-Scale Synthesis of 3,4-Dimethyl-1-indanone

Expertise Note: While direct cyclization with strong Brønsted acids is common in the lab, the two-step acid chloride/AlCl₃ route provides superior thermal control in jacketed industrial reactors, preventing the formation of high-molecular-weight polymers[1][3].

  • Acid Chloride Formation: In a dry, jacketed glass-lined reactor purged with nitrogen, dissolve 3-(2-methylphenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 20°C. Stir for 3 hours. Remove excess SOCl₂ and DCM under reduced pressure to prevent side reactions in the next step[3].

  • Preparation for Cyclization: Redissolve the crude acyl chloride in fresh anhydrous DCM. Chill the reactor internal temperature to 0°C.

  • Catalyst Addition (Critical Step): Add anhydrous AlCl₃ (1.2 eq) in small, controlled portions. Causality: The formation of the acylium ion is highly exothermic. Maintaining the internal temperature strictly below 5°C prevents localized hot spots that lead to polymerization[1][3].

  • Reaction & Workup: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via HPLC. Quench by carefully transferring the mixture into a secondary vessel containing ice-cold water (highly exothermic). Separate the organic layer, wash with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate indanone[5].

Protocol B: Reduction to 3,4-Dimethyl-1-indanol

Expertise Note: NaBH₄ reduction evolves significant volumes of hydrogen gas. Using an aqueous methanol mixture moderates the hydride reactivity and prevents the formation of unstirrable borate emulsions[4].

  • Preparation: In a jacketed reactor equipped with a robust overhead stirrer and a high-capacity gas venting system, dissolve 3,4-dimethyl-1-indanone (1.0 eq) in a 40% aqueous methanol solution[4].

  • Cooling: Chill the solution to ≤10°C using the reactor's cooling jacket.

  • Reduction (Critical Step): Add NaBH₄ (1.1 eq) in small portions over 1–2 hours. Causality: The rate of addition must be dictated by the reactor's cooling capacity. The internal temperature must never exceed 40°C to prevent thermal runaway and excessive reactor pressurization[4].

  • Maturation: Stir the reaction mixture for 2 hours at room temperature until TLC/HPLC indicates complete consumption of the ketone[4].

  • Workup: Quench residual NaBH₄ with a careful addition of acetone (avoids the use of strong acids). Extract the product with ethyl acetate. Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to afford crude 3,4-dimethyl-1-indanol[4].

Quantitative Data & Reaction Parameters

The following table summarizes the validated parameters required to maintain self-validating control over both reaction steps during scale-up.

Reaction StepReagent/CatalystSolvent SystemOptimal Temp RangeReaction TimeExpected YieldKey Scale-Up Challenge
Step 1: Acylation SOCl₂, then AlCl₃ (1.2 eq)Anhydrous DCM0°C to 25°C3–5 hrs85–90%Exotherm during AlCl₃ addition; HCl gas evolution[3][5].
Step 2: Reduction NaBH₄ (1.1 eq)40% aq. Methanol10°C to <40°C2–4 hrs90–95%Hydrogen gas evolution; thermal runaway[4].

Troubleshooting Guide & FAQs

Q1: During the Friedel-Crafts cyclization, I am observing a high percentage of high-molecular-weight polymeric byproducts. How can I prevent this? A1: Polymerization is typically caused by localized hot spots or excessively strong acidic conditions combined with high temperatures[1]. To mitigate this:

  • Ensure rigorous overhead agitation to improve heat transfer.

  • Strictly control the reaction temperature, keeping it below 5°C during the AlCl₃ addition[3].

  • If you are attempting a one-pot cyclization using PPA instead of the AlCl₃ route, you must operate under high-dilution conditions or utilize a slow-addition protocol for the substrate to maintain a low instantaneous concentration of the reactive intermediate[1].

Q2: The reduction step is yielding a significant amount of a dehydrated indene derivative rather than the desired indanol. What is going wrong? A2: Indene derivatives form via the elimination (dehydration) of the newly formed indanol. This is promoted by high temperatures during the reaction or overly acidic conditions during the workup[1].

  • Solution: Ensure the internal temperature during NaBH₄ addition strictly stays below 40°C[4]. During workup, avoid strong mineral acids for quenching. Furthermore, dry the organic layer over a mild base like anhydrous potassium carbonate (K₂CO₃) instead of sodium sulfate to prevent acid-catalyzed dehydration during solvent evaporation[4].

Q3: Why do we use 40% aqueous methanol instead of pure methanol for the NaBH₄ reduction? A3: Using a 40% aqueous methanol mixture serves a dual purpose at scale. First, it helps solubilize the NaBH₄ and the intermediate borate complexes, preventing the formation of thick, unstirrable emulsions that can break agitator shafts. Second, water moderates the reactivity of NaBH₄, providing a more controlled, safer release of hydrogen gas compared to the rapid, often violent evolution seen in pure methanol[4].

Q4: Can we use continuous flow chemistry for the reduction step to improve safety? A4: Yes. Translating the reduction of indanones to continuous flow is highly advantageous for industrial scale-up. Flow reactors mitigate the risks associated with hydrogen gas accumulation and large-scale exotherms. They allow for precise temperature control and can safely handle the rapid kinetics of borohydride reductions, often resulting in cleaner impurity profiles and higher throughput[6].

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Indanone Reduction

Welcome to the Advanced Synthesis Support Center. The reduction of 1-indanone to 1-indanol is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) such as Rasagiline and Donepezil precur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The reduction of 1-indanone to 1-indanol is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) such as Rasagiline and Donepezil precursors. This guide addresses the most complex challenges encountered during both asymmetric and racemic reductions, providing field-proven causality and self-validating protocols.

Asymmetric Transfer Hydrogenation (ATH) Anomalies

Q: We are using the standard RuCl(p-cymene)[(R,R)-TsDPEN] catalyst for the ATH of 1-indanone, but our enantiomeric excess (ee) drops significantly if the reaction is left overnight. Why does this happen, and how can we lock the stereocenter?

Causality & Mechanism: The Noyori-Ikariya catalyst system operates via an outer-sphere mechanism. Because the hydrogen transfer is fundamentally an equilibrium process, leaving the formed (R)-1-indanol in the presence of the active 16-electron Ru-amide catalyst and a depleting hydrogen donor pool (such as an aging HCO₂H/Et₃N azeotrope) triggers the reverse reaction[1]. The catalyst dehydrogenates the chiral alcohol back into the achiral 1-indanone, which is then re-reduced. Over time, this thermodynamic cycling erodes the initial kinetic enantioselectivity, leading to racemization[1].

Resolution:

  • Strict Reaction Monitoring: Do not run ATH reactions blindly overnight. Quench the reaction immediately upon consumption of the starting material.

  • Tethered Catalysts: Switch to oxo-tethered Ru-complexes (e.g., Teth-TsDPEN-Ru(II)). These catalysts possess higher conformational rigidity, which significantly disfavors the transition state required for the reverse dehydrogenation pathway[1].

Mechanism RuAmide 16e- Ru Amide Complex (Active Catalyst) RuHydride 18e- Ru Hydride Complex (Reducing Agent) RuAmide->RuHydride HCO2H (H- donor) CO2 release RuHydride->RuAmide 1-Indanone Transfer of H-/H+

Outer-sphere mechanism of Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.

Q: We are attempting an ATH on a 3-substituted-1-indanone, but conversion stalls exactly at 50%. How do we push this to completion?

Causality & Mechanism: A stall at 50% conversion in a racemic mixture indicates a classic kinetic resolution. The chiral Ru-catalyst selectively reduces only one enantiomer of your 3-substituted-1-indanone, leaving the mismatched enantiomer untouched[2].

Resolution: Implement Dynamic Kinetic Resolution (DKR) . By slightly elevating the temperature or ensuring the presence of a mild base, the unreacted enantiomer of the ketone can rapidly epimerize via its enol tautomer[3]. The Ru-catalyst will continuously siphon off the preferred enantiomer, driving the theoretical yield to 100% while maintaining high diastereo- and enantioselectivity[2],[3].

Heterogeneous Catalysis: Over-Reduction and Chemoselectivity

Q: When scaling up the racemic reduction of 1-indanone using standard Pd/C under H₂ gas, we observe significant formation of indane (complete deoxygenation). How do we selectively stop at 1-indanol?

Causality & Mechanism: Palladium on carbon (Pd/C) is a highly active noble metal catalyst, but it is notoriously prone to promoting the hydrogenolysis of benzylic C-OH bonds[4]. Once 1-indanone is reduced to 1-indanol, the benzylic hydroxyl group is highly activated. Strong hydrogenating metals (like Pd or Co) facilitate the cleavage of this C-O bond, reducing the molecule all the way to indane[4].

Resolution: Switch the catalyst to Silica-supported Copper (Cu/SiO₂) or Platinum (Pt/SiO₂). Copper catalysts are highly oxophilic; they selectively coordinate the carbonyl oxygen and reduce the C=O bond without possessing the necessary electronic properties to cleave the resulting benzylic C-OH bond[4].

Quantitative Catalyst Comparison

Catalyst SystemTemperatureH₂ Pressure1-Indanol YieldMajor Side Product / Issue
Pd/C (10%) 25 °C1-2 bar< 40%Indane (Severe Hydrogenolysis)
Co/SiO₂ 90 °C10 bar< 50%Indane (C-OH Cleavage)[4]
Pt/SiO₂ 90 °C10 bar71%Ring-hydrogenated byproducts[4]
Cu/SiO₂ (8%) 90 °C10 bar> 97% None (Highly selective) [4]

Table 1: Chemoselectivity of heterogeneous catalysts in the liquid-phase hydrogenation of 1-indanone.

Self-Validating Experimental Workflows

To ensure reproducibility and prevent the issues described above, follow this self-validating protocol for the ATH of 1-indanone.

Protocol: Asymmetric Transfer Hydrogenation of 1-Indanone

Objective: Synthesize (R)-1-indanol with >99% conversion and >95% ee.

Step-by-Step Methodology:

  • Preparation of the Azeotrope: In a strictly inert atmosphere (Argon), prepare a 5:2 molar ratio of Formic Acid to Triethylamine (HCO₂H/Et₃N). Causality: This specific ratio ensures an optimal hydride pool without excessively acidifying the medium, which would protonate the Ru-amide and kill the catalytic cycle.

  • Catalyst Activation: Dissolve 1-indanone (1.0 eq) in anhydrous dichloromethane (DCM). Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq).

    • Self-Validation Checkpoint 1: The precursor is typically orange/brown. Upon addition of the HCO₂H/Et₃N mixture, the formation of the active 16-electron Ru-amide complex is accompanied by a distinct color shift to a deep red/purple. If the solution remains pale or cloudy, the active catalytic species has not formed; abort and check solvent degassing.

  • Reaction Monitoring: Stir at 25 °C. Monitor the reaction strictly via TLC (Hexanes:EtOAc 4:1) every 2 hours.

    • Self-Validation Checkpoint 2: 1-indanone is highly UV-active (Rf ~0.6). 1-indanol appears lower (Rf ~0.3). The reaction must be stopped the moment the starting material spot disappears to prevent reverse-reaction ee erosion.

  • Quenching (Critical Step): Immediately open the flask to ambient air and add saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint 3: Exposure to oxygen rapidly oxidizes the Ru-hydride complex, permanently halting the reversible cycle and locking the stereocenter.

Troubleshooting Decision Matrix

Use the following logic flow to rapidly diagnose and resolve indanone reduction failures in your laboratory.

Troubleshooting Start 1-Indanone Reduction Issue LowConv Low Conversion / Stalling Start->LowConv LowEE Enantiomeric Excess (ee) Drop Start->LowEE OverRed Over-reduction (Indane Formation) Start->OverRed Sol1 Check H2 donor ratio or use DKR for substituted indanones LowConv->Sol1 Sol2 Quench immediately upon completion or switch to tethered Ru-TsDPEN LowEE->Sol2 Sol3 Switch catalyst from Pd/C to oxophilic Cu/SiO2 OverRed->Sol3

Decision tree for troubleshooting common 1-indanone reduction issues.

References

  • Mishra, A. A., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. URL: [Link]

  • Touge, T., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones. RSC Advances. URL: [Link]

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (2024). MDPI. URL: [Link]

  • Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. (2025). ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol: A Validated Approach and Alternative Strategies

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the indanol scaffold represents a privileged structure, forming the core of numerous biologica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the indanol scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The targeted synthesis of specifically substituted indanols, such as 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, is of paramount importance for the exploration of new therapeutic agents. This guide provides a comprehensive validation of a robust and efficient two-step synthesis method for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, commencing from the corresponding indanone. Furthermore, it offers a comparative analysis of alternative synthetic strategies, supported by experimental data and mechanistic insights to inform methodological choices in a research and development setting.

Validated Two-Step Synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

The most direct and reliable route to 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol involves a two-stage process: the intramolecular Friedel-Crafts acylation to form the precursor, 3,4-dimethyl-1-indanone, followed by the selective reduction of the ketone to the desired secondary alcohol. This approach is favored for its high yields, operational simplicity, and the ready availability of starting materials.

Stage 1: Synthesis of 3,4-dimethyl-1-indanone via Intramolecular Friedel-Crafts Acylation

The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid.[1] This reaction proceeds through the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution to yield the cyclized indanone.[2][3]

dot graph "Friedel_Crafts_Acylation_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_start" { label="Starting Material"; style="rounded"; "3_2_3_dimethylphenyl_propanoic_acid" [label="3-(2,3-dimethylphenyl)propanoic acid"]; }

subgraph "cluster_reaction" { label="Reaction"; style="rounded"; "Thionyl_Chloride" [label="Thionyl Chloride (SOCl₂)"]; "Friedel_Crafts" [label="Intramolecular\nFriedel-Crafts Acylation\n(Lewis Acid Catalyst, e.g., AlCl₃)"]; }

subgraph "cluster_product" { label="Product"; style="rounded"; "3_4_dimethyl_1_indanone" [label="3,4-dimethyl-1-indanone"]; }

"3_2_3_dimethylphenyl_propanoic_acid" -> "Thionyl_Chloride" [label="Acid Chloride Formation"]; "Thionyl_Chloride" -> "Friedel_Crafts"; "Friedel_Crafts" -> "3_4_dimethyl_1_indanone"; } caption { label="Workflow for the synthesis of 3,4-dimethyl-1-indanone."; fontsize=10; }

Experimental Protocol: Synthesis of 3,4-dimethyl-1-indanone

  • Acid Chloride Formation: To a solution of 3-(2,3-dimethylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Friedel-Crafts Acylation: In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane at 0 °C.[2] Add the freshly prepared acid chloride solution dropwise to the AlCl₃ suspension.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3,4-dimethyl-1-indanone.

Parameter Condition Rationale
Starting Material 3-(2,3-dimethylphenyl)propanoic acidThe precursor with the required carbon skeleton for cyclization.
Reagent Thionyl Chloride (SOCl₂)Converts the carboxylic acid to the more reactive acid chloride.
Catalyst Aluminum Chloride (AlCl₃)A strong Lewis acid that facilitates the formation of the acylium ion.[3]
Solvent Anhydrous DichloromethaneAn inert solvent suitable for Friedel-Crafts reactions.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Expected Yield >80%Based on analogous Friedel-Crafts cyclizations of substituted phenylpropanoic acids.[4]

Predicted Spectroscopic Data for 3,4-dimethyl-1-indanone:

  • ¹H NMR (CDCl₃): δ 7.4-7.1 (m, 3H, Ar-H), 3.0-2.8 (m, 1H, CH), 2.7-2.5 (m, 2H, CH₂), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃), 1.3 (d, 3H, CH-CH₃).

  • ¹³C NMR (CDCl₃): δ 208 (C=O), 150-120 (Ar-C), 45 (CH), 35 (CH₂), 20 (Ar-CH₃), 18 (Ar-CH₃), 15 (CH-CH₃).

  • IR (KBr, cm⁻¹): ~1700 (C=O, ketone), ~2950 (C-H, aliphatic), ~1600 (C=C, aromatic).

  • MS (EI): m/z (%) = 160 (M+), 145, 117.

Stage 2: Reduction of 3,4-dimethyl-1-indanone to 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

The reduction of the ketonic carbonyl group in 3,4-dimethyl-1-indanone to a secondary alcohol is efficiently achieved using sodium borohydride (NaBH₄).[5] This reagent is a mild and selective reducing agent, well-suited for this transformation, offering high yields and operational safety.[6]

dot graph "Reduction_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_start" { label="Starting Material"; style="rounded"; "3_4_dimethyl_1_indanone" [label="3,4-dimethyl-1-indanone"]; }

subgraph "cluster_reaction" { label="Reaction"; style="rounded"; "NaBH4_Reduction" [label="Sodium Borohydride (NaBH₄)\nin Methanol/Ethanol"]; }

subgraph "cluster_product" { label="Product"; style="rounded"; "3_4_dimethyl_1_indanol" [label="3,4-dimethyl-2,3-dihydro-1H-inden-1-ol"]; }

"3_4_dimethyl_1_indanone" -> "NaBH4_Reduction"; "NaBH4_Reduction" -> "3_4_dimethyl_1_indanol"; } caption { label="Workflow for the reduction of 3,4-dimethyl-1-indanone."; fontsize=10; }

Experimental Protocol: Synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

  • Reaction Setup: Dissolve 3,4-dimethyl-1-indanone (1 equivalent) in methanol or ethanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. After completion, quench the reaction by the slow addition of water.

  • Extraction and Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.

Parameter Condition Rationale
Reducing Agent Sodium Borohydride (NaBH₄)A selective and mild reducing agent for ketones.[5]
Solvent Methanol or EthanolProtic solvents that are compatible with NaBH₄ reduction.
Temperature 0 °C to Room TemperatureEnsures a controlled reduction process.
Expected Yield >90%Typical for NaBH₄ reductions of ketones.

Predicted Spectroscopic Data for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol:

  • ¹H NMR (CDCl₃): δ 7.2-6.9 (m, 3H, Ar-H), 5.2 (t, 1H, CH-OH), 3.0-2.8 (m, 1H, CH), 2.5-2.2 (m, 2H, CH₂), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃), 1.8 (br s, 1H, OH), 1.2 (d, 3H, CH-CH₃).

  • ¹³C NMR (CDCl₃): δ 145-120 (Ar-C), 75 (CH-OH), 40 (CH), 35 (CH₂), 19 (Ar-CH₃), 17 (Ar-CH₃), 15 (CH-CH₃).

  • IR (KBr, cm⁻¹): ~3400 (O-H, alcohol), ~2950 (C-H, aliphatic), ~1600 (C=C, aromatic).

  • MS (EI): m/z (%) = 162 (M+), 147, 129.

Comparison with Alternative Synthesis Methods

While the validated two-step method is highly effective, other synthetic strategies can be considered, each with its own advantages and disadvantages.

Method Description Advantages Disadvantages
Direct Reduction of 3-(2,3-dimethylphenyl)propanoic acid Using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to directly convert the carboxylic acid to the alcohol.[7][8]One-step process from the carboxylic acid.LiAlH₄ is a hazardous and non-selective reagent, requiring strict anhydrous conditions.[7]
Nazarov Cyclization An acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone precursor.Can provide access to highly substituted indanones.Requires the synthesis of a specific dienone precursor, which can be multi-step.
Catalytic Asymmetric Reduction Employing chiral catalysts (e.g., CBS reagents) for the stereoselective reduction of the indanone.Can produce enantiomerically enriched indanols.Requires specialized and often expensive chiral catalysts.

Conclusion

The presented two-step synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, involving an intramolecular Friedel-Crafts acylation followed by a sodium borohydride reduction, stands as a validated and highly practical method for laboratory-scale synthesis. The causality behind the experimental choices is rooted in well-established and reliable organic transformations. The detailed protocols and predicted spectroscopic data serve as a self-validating system for researchers. While alternative methods exist, the described pathway offers an optimal balance of efficiency, safety, and accessibility of reagents, making it a preferred choice for the synthesis of this and structurally related indanols.

References

  • Kowalski, P., & Mitka, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 22(8), 1205. [Link]

  • Organic Chemistry Portal. (n.d.). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]

  • MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemguide. (2013). THE REDUCTION OF ALDEHYDES AND KETONES. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • MDPI. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Retrieved from [Link]

  • ACS Publications. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • MDPI. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]

Sources

Comparative

Enantiomeric excess determination of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

Enantiomeric Excess Determination of 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol: A Publish Comparison Guide Executive Summary & Chemical Context 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3,4-dimethyl-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Enantiomeric Excess Determination of 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol: A Publish Comparison Guide

Executive Summary & Chemical Context

3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3,4-dimethyl-1-indanol) is a structurally rigid chiral building block utilized extensively in asymmetric synthesis and pharmaceutical development[1]. The precise determination of its enantiomeric excess (ee) is a critical quality control parameter. Enantiomeric impurities in starting materials or intermediates directly impact the stereochemical outcome of downstream reactions and the biological efficacy of target active pharmaceutical ingredients (APIs)[2].

This guide objectively evaluates the three most robust analytical modalities for determining the ee of 3,4-dimethyl-1-indanol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Derivatizing Agents (CDAs)[3].

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Mechanistic Rationale: Chiral HPLC is the gold standard for the direct, non-destructive analysis of indanol derivatives[4]. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak ID (amylose tris(3-chlorophenylcarbamate)) or Chiralpak AD-H, provide a highly ordered chiral environment[4]. The separation is driven by a combination of hydrogen bonding between the indanol hydroxyl group and the carbamate linkages of the CSP, and steric/ π−π interactions between the rigid 3,4-dimethylindane core and the phenyl rings of the stationary phase[4].

Experimental Protocol: Direct HPLC Analysis

  • Sample Preparation: Dissolve 1.0 mg of the 3,4-dimethyl-1-indanol sample in 1.0 mL of the mobile phase (n-hexane/2-propanol). Filter through a 0.45 µm PTFE syringe filter[4].

  • Chromatographic Conditions:

    • Column: Chiralpak ID or AD-H (250 x 4.6 mm, 5 µm)[4].

    • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v) under isocratic conditions[4].

    • Flow Rate: 1.0 mL/min[4].

    • Temperature: 25 °C.

    • Detection: UV absorbance at 254 nm[4].

  • Data Analysis: Calculate ee by integrating the area under the curve (AUC) for both enantiomeric peaks:

    ee(%)=AUCR​+AUCS​∣AUCR​−AUCS​∣​×100

Method 2: Chiral Gas Chromatography (GC)

Mechanistic Rationale: For volatile chiral alcohols, GC utilizing cyclodextrin-based CSPs (e.g., Chiraldex G-TA, trifluoroacetylated γ -cyclodextrin) offers unparalleled theoretical plate counts and resolution[2]. However, the free hydroxyl group of 3,4-dimethyl-1-indanol can cause peak tailing due to hydrogen bonding with residual silanols in the column. To circumvent this, achiral derivatization using trifluoroacetic anhydride (TFAA) is employed to mask the hydroxyl group, significantly increasing volatility and enabling sharp, baseline-resolved peaks via inclusion complexation within the cyclodextrin cavity.

Experimental Protocol: TFAA Derivatization and GC Analysis

  • Derivatization: Dissolve ~1 mg of the indanol sample in 100 µL of anhydrous dichloromethane. Add 50 µL of pyridine and 50 µL of TFAA. Heat the sealed vial at 60 °C for 30 minutes[5].

  • Workup: Evaporate the solvent and excess reagents under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of GC-grade hexane[5].

  • Chromatographic Conditions:

    • Column: Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm film thickness)[2].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min[5].

    • Oven Program: 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C (hold 10 min)[5].

    • Detection: Flame Ionization Detector (FID) at 280 °C[5].

Method 3: NMR Spectroscopy via Mosher Ester Derivatization

Mechanistic Rationale: When absolute configuration assignment is required alongside ee determination, NMR spectroscopy using Mosher's acid chloride ((S)- or (R)- α -methoxy- α -trifluoromethylphenylacetyl chloride, MTPA-Cl) is the method of choice[6]. The reaction converts the enantiomeric mixture of 3,4-dimethyl-1-indanol into a mixture of diastereomeric esters[6]. The spatial arrangement of the phenyl group in the MTPA moiety causes differential magnetic shielding (anisotropy) on the indane protons and the CF3​ group[6]. 19F NMR is particularly advantageous as the CF3​ group yields distinct singlets without the complex background multiplet overlap often seen in the 1H NMR of the indane aliphatic protons[6].

Experimental Protocol: Mosher Ester Formation and NMR Acquisition

  • Reaction: To a solution of 3,4-dimethyl-1-indanol (0.1 mmol) in CDCl3​ (0.5 mL), add (S)-MTPA-Cl (0.15 mmol), N,N-dimethylpyridin-4-amine (DMAP, catalytic), and pyridine (0.2 mmol)[6].

  • Incubation: Stir at room temperature for 1–2 hours directly in the NMR tube[6].

  • Acquisition: Acquire 19F NMR spectra (e.g., at 376 MHz or 470 MHz depending on the magnet).

  • Analysis: Integrate the distinct CF3​ singlets (typically resonating between -70.0 and -71.5 ppm) to determine the diastereomeric excess (de), which directly correlates to the ee of the starting indanol[6].

Comparative Data and Decision Matrix

ParameterChiral HPLC (Polysaccharide)Chiral GC (Cyclodextrin) 19F NMR (Mosher Ester)
Sample Preparation Minimal (Dilute & Shoot)Moderate (Derivatization required)Moderate (Derivatization required)
Analysis Time 10–25 minutes20–40 minutes1–2 hours (inc. reaction)
Resolution ( Rs​ ) High ( Rs​ > 1.5)Very High ( Rs​ > 2.0)Baseline separation of singlets
Absolute Config. Requires enantiopure standardsRequires enantiopure standardsCan be deduced via shielding models
Primary Use Case Routine QA/QC, High-throughputTrace impurity profilingStructural elucidation, absolute stereochemistry

Workflow Visualizations

DecisionTree Start 3,4-Dimethyl-1-indanol ee Determination Q1 Is the sample volatile or easily derivatized? Start->Q1 Q2 Is high-throughput screening required? Q1->Q2 Yes HPLC Chiral HPLC (Polysaccharide CSP) Q1->HPLC No (Direct Analysis) Q3 Is absolute configuration assignment needed? Q2->Q3 No GC Chiral GC (Cyclodextrin CSP) Q2->GC Yes (High Resolution) Q3->HPLC No NMR 19F/1H NMR (Mosher Ester Analysis) Q3->NMR Yes

Caption: Decision tree for selecting the optimal enantiomeric excess determination method.

MosherWorkflow Indanol 3,4-Dimethyl-1-indanol (Enantiomeric Mixture) Reaction Esterification (Pyridine/DMAP, CH2Cl2) Indanol->Reaction Reagent (S)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Diastereomers Diastereomeric Mosher Esters Reaction->Diastereomers NMR 19F & 1H NMR Integration Diastereomers->NMR

Caption: Chemical derivatization workflow for Mosher Ester NMR analysis.

References

  • Title: Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide delves into the critical aspects of each synthetic step, offering a comparative analysis of different methodologies, detailed experimental protoc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the critical aspects of each synthetic step, offering a comparative analysis of different methodologies, detailed experimental protocols, and troubleshooting insights to enhance reproducibility in the laboratory.

Introduction: The Synthetic Challenge

3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol is a chiral molecule with potential applications in medicinal chemistry and materials science. However, its synthesis is not widely documented, presenting a challenge for researchers requiring this specific scaffold. The most logical and commonly employed strategy for the synthesis of analogous indanols is the reduction of the corresponding 1-indanone. This guide, therefore, focuses on a two-stage synthesis:

  • Intramolecular Friedel-Crafts Acylation: Synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-one.

  • Reduction of the Ketone: Conversion of the indanone to the desired 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

This approach allows for a systematic evaluation of different reagents and conditions at each stage to optimize the overall yield and purity of the final product.

Part 1: Synthesis of 3,4-Dimethyl-2,3-dihydro-1H-inden-1-one via Intramolecular Friedel-Crafts Acylation

The construction of the indanone core is most reliably achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, in this case, 3-(2,3-dimethylphenyl)propanoic acid. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, catalyzed by a strong acid.

The Critical Role of Regioselectivity

The key to a successful synthesis of 3,4-dimethyl-1-indanone is controlling the regioselectivity of the cyclization. The two methyl groups on the benzene ring are ortho- and meta-directing for electrophilic aromatic substitution. The acylation will preferentially occur at the position para to the meta-methyl group (C6) and ortho to the ortho-methyl group (C4), which is sterically more accessible than the position between the two methyl groups. This directs the cyclization to the desired C4 position, leading to the formation of 3,4-dimethyl-1-indanone.

Caption: Synthesis of 3,4-dimethyl-1-indanone.

Recommended Protocol: Friedel-Crafts Acylation

This protocol is adapted from general procedures for intramolecular Friedel-Crafts acylations.[1]

Materials:

  • 3-(2,3-dimethylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2,3-dimethylphenyl)propanoic acid (1 equivalent) in a minimal amount of anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Stir the reaction mixture for 2-3 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(2,3-dimethylphenyl)propanoyl chloride.

  • Friedel-Crafts Cyclization: In a separate flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. To this, add a solution of the crude 3-(2,3-dimethylphenyl)propanoyl chloride in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed (typically 1-3 hours), carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2]

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3,4-dimethyl-2,3-dihydro-1H-inden-1-one.

Part 2: Comparative Guide to the Reduction of 3,4-Dimethyl-1-indanone

The reduction of the carbonyl group of 3,4-dimethyl-1-indanone to a hydroxyl group can be achieved using various reducing agents. This guide compares two of the most common and reliable hydride reducing agents: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Caption: Reduction of 3,4-dimethyl-1-indanone.

Comparison of Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder reducing agent.[3]Stronger and more reactive reducing agent.[4]
Selectivity Selectively reduces aldehydes and ketones.[3]Reduces a wider range of functional groups including esters, carboxylic acids, and amides.[4]
Solvents Protic solvents like methanol, ethanol, and water can be used.[5]Aprotic solvents like diethyl ether or THF are required due to its high reactivity with protic solvents.[4]
Safety Relatively safe to handle.Highly reactive with water and moisture, can be pyrophoric. Requires careful handling under inert atmosphere.[4]
Work-up Generally straightforward, often involving simple quenching with water or dilute acid.[5]Requires a careful, multi-step quenching procedure (e.g., Fieser work-up) to safely decompose the excess reagent and aluminum salts.
Stereoselectivity The reduction of unsymmetrical ketones like 3,4-dimethyl-1-indanone will produce a racemic mixture of enantiomers.[5] The approach of the hydride can be influenced by steric hindrance, potentially leading to a mixture of cis and trans diastereomers.Similar to NaBH₄, it will produce a racemic mixture of enantiomers. The diastereoselectivity can be influenced by the steric environment around the carbonyl group.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol is a general and reliable method for the reduction of ketones to secondary alcohols.[5][6]

Materials:

  • 3,4-dimethyl-2,3-dihydro-1H-inden-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 3,4-dimethyl-2,3-dihydro-1H-inden-1-one (1 equivalent) in methanol or ethanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of deionized water, followed by dilute hydrochloric acid until the solution is slightly acidic (pH ~5-6).

  • Extraction and Purification: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to yield the crude 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol. The product can be further purified by column chromatography or recrystallization.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is for the reduction of ketones using a more powerful reducing agent and requires strict anhydrous conditions.[4]

Materials:

  • 3,4-dimethyl-2,3-dihydro-1H-inden-1-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ (1.0 equivalent) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C.

  • Addition of Indanone: Dissolve 3,4-dimethyl-2,3-dihydro-1H-inden-1-one (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% NaOH solution.

    • '3x' mL of water.

  • Work-up and Purification: Stir the resulting granular precipitate for 15-30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether or THF. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol. Purify as needed by column chromatography or recrystallization.

Stereochemical Considerations

The reduction of 3,4-dimethyl-1-indanone will produce two new stereocenters if they are not already present, or will influence the stereochemistry if one is already present. The product, 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, can exist as a mixture of cis and trans diastereomers. The facial selectivity of the hydride attack on the carbonyl carbon determines the resulting stereochemistry. Generally, the hydride will attack from the less sterically hindered face, but a mixture of diastereomers is often obtained. The ratio of these diastereomers can sometimes be influenced by the choice of reducing agent and reaction conditions.

Characterization of 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol

¹H NMR:

  • Aromatic Protons: Signals in the range of 7.0-7.5 ppm.

  • Carbinol Proton (-CHOH): A multiplet around 5.0-5.5 ppm.

  • Benzylic and Aliphatic Protons: Complex multiplets in the range of 1.5-3.5 ppm.

  • Methyl Protons: Two distinct signals (singlets or doublets depending on the stereochemistry) in the range of 1.0-2.5 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR:

  • Aromatic Carbons: Signals between 120-150 ppm.

  • Carbinol Carbon (-CHOH): A signal in the range of 70-80 ppm.

  • Aliphatic and Benzylic Carbons: Signals between 20-50 ppm.

  • Methyl Carbons: Signals in the upfield region, typically between 10-25 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.[7]

  • C-H Stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₁H₁₄O = 162.23 g/mol ).

  • Fragmentation: Expect fragmentation patterns corresponding to the loss of water (M-18), and cleavage of the cyclopentanol ring.

Troubleshooting and Optimization

  • Low Yield in Friedel-Crafts Acylation: Ensure all reagents and glassware are scrupulously dry. The activity of aluminum chloride is highly sensitive to moisture. Consider using a stronger acid catalyst like triflic acid if cyclization is sluggish.

  • Formation of Regioisomers: If undesired regioisomers are formed during the Friedel-Crafts reaction, purification by column chromatography is essential. The regioselectivity can sometimes be influenced by the choice of Lewis acid and reaction temperature.

  • Incomplete Reduction: If the reduction is not complete, increase the reaction time or the amount of reducing agent. For LiAlH₄ reductions, ensure the reagent is fresh and has been stored properly.

  • Difficult Work-up of LiAlH₄ Reaction: The formation of a gelatinous aluminum hydroxide precipitate can make filtration difficult. Adhering strictly to the Fieser work-up ratios is crucial for obtaining a granular, easily filterable solid.

Conclusion

The synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol can be reliably achieved through a two-step sequence involving an intramolecular Friedel-Crafts acylation to form the corresponding indanone, followed by reduction of the carbonyl group. While sodium borohydride offers a milder and safer reduction protocol, lithium aluminum hydride provides a more powerful alternative, albeit with more stringent handling requirements. The choice between these methods will depend on the scale of the reaction, the available laboratory facilities, and the desired purity of the final product. Careful control of reaction conditions and purification techniques are paramount for obtaining reproducible results and a high-purity final product.

Sources

Comparative

Certificate of analysis for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

An in-depth comparative analysis of the Certificate of Analysis (CoA) for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (CAS: 1275222-58-6) requires moving beyond basic specification sheets. As a sterically hindered, bicyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the Certificate of Analysis (CoA) for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (CAS: 1275222-58-6) requires moving beyond basic specification sheets. As a sterically hindered, bicyclic secondary alcohol, this indanol derivative is highly valued in asymmetric synthesis as a chiral auxiliary and a rigid building block for active pharmaceutical ingredients (APIs)[1].

This guide objectively compares the analytical performance and CoA metrics of a Premium Enantiopure Grade against a Standard Racemic Grade , providing the self-validating experimental protocols necessary to verify these claims.

Comparative CoA Specifications

To evaluate the utility of 3,4-dimethyl-1-indanol in stereoselective applications, the CoA must reflect absolute purity rather than relative chromatographic area. The table below summarizes the critical quality attributes distinguishing the two grades.

Analytical ParameterPremium Enantiopure GradeStandard Racemic GradeValidating Methodology
Appearance White to off-white crystalline powderColorless to pale yellow viscous oil / solidVisual Inspection
Chemical Purity 99.5% (Absolute Mass Fraction) 95.0% (Area %)1H-qNMR (Internal Standard)
Enantiomeric Excess (ee) 99.0% (e.g., 1S, 3R isomer)N/A (Racemic mixture)Chiral HPLC-UV
Diastereomeric Ratio (dr) 99:1Variable1H-NMR / GC-MS
Moisture Content 0.1% 0.5%Karl Fischer Coulometry
Residual Solvents 500 ppm (Hexane/EtOAc) 2000 ppmGC-FID (Headspace)

Causality-Driven Analytical Protocols

A robust CoA is only as reliable as the self-validating systems governing its analytical methods. Below are the detailed protocols used to generate the specifications above, explaining the mechanistic reasoning behind each experimental choice.

A. Enantiomeric Excess Determination via Chiral HPLC

Standard achiral stationary phases cannot resolve the enantiomers of 3,4-dimethyl-1-indanol. Resolution requires a chiral environment where transient diastereomeric complexes form between the analyte and the stationary phase[2].

  • Causality & Column Selection: We utilize a polysaccharide-based chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)). The carbamate linkages act as hydrogen bond donors/acceptors interacting with the C1-hydroxyl group of the indanol, while the phenyl rings engage in π−π stacking with the indane core. The steric bulk of the 3,4-dimethyl groups further amplifies the differential binding energies between the (1R) and (1S) enantiomers, enabling baseline separation[3][4].

  • Self-Validating System (System Suitability Test): Before analyzing the premium batch, a racemic standard must be injected. The system is only validated for release testing if the resolution factor ( Rs​ ) between the two enantiomeric peaks is >1.5 .

Step-by-Step Protocol:

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas via sonication for 15 minutes[3].

  • System Equilibration: Flush the chiral column at 1.0 mL/min at a controlled column temperature of 25 °C until the UV baseline (monitored at 254 nm) stabilizes[3].

  • Sample Preparation: Dissolve 1.0 mg of the 3,4-dimethyl-1-indanol sample in 1.0 mL of the mobile phase[3].

  • Injection & Acquisition: Inject 10 µL of the sample. Record the chromatogram for 30 minutes. Calculate the % ee using the formula: %ee=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

B. Absolute Chemical Purity via Quantitative 1H-NMR (qNMR)

Relying solely on HPLC-UV area percentages for chemical purity is fundamentally flawed because impurities (e.g., unreacted indanones or over-reduced byproducts) possess different molar extinction coefficients.

  • Causality & Method Choice: qNMR provides an absolute mass fraction by comparing the integral of a distinct proton on the indanol (e.g., the C1 carbinol proton) against a highly pure, traceable internal standard (IS)[5]. Because the NMR signal intensity is directly proportional to the number of nuclei, it is independent of chromophore variations.

  • Self-Validating System: An Inversion-Recovery experiment is performed first to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton. The inter-pulse delay ( D1​ ) is strictly set to >5×T1​ to guarantee complete magnetization recovery, ensuring integration accuracy $\ge 99%.

Step-by-Step Protocol:

  • Standard Selection: Weigh exactly 10.0 mg of the indanol sample and 5.0 mg of Dimethyl sulfone (TraceCERT® IS) into a vial using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3​ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1H-NMR spectrum at 400 MHz or higher. Set the pulse angle to 90°, acquisition time to 4.0 seconds, and the D1​ delay to 30 seconds. Collect 64 scans.

  • Data Processing: Phase and baseline-correct the spectrum. Integrate the IS peak (singlet, ~3.0 ppm) and the indanol C1-H peak. Calculate absolute purity based on the molar mass and integral ratios.

CoA_Workflow Batch 3,4-Dimethyl-1-indanol Raw Batch HPLC Chiral HPLC (Enantiomeric Excess) Batch->HPLC Aliquot 1 (SST: Racemate) qNMR 1H qNMR (Absolute Purity) Batch->qNMR Aliquot 2 (IS: Dimethyl sulfone) KF Karl Fischer (Moisture Content) Batch->KF Aliquot 3 (Coulometric) GC GC-FID (Residual Solvents) Batch->GC Aliquot 4 (Headspace) CoA Final Certificate of Analysis (CoA) HPLC->CoA % ee qNMR->CoA Mass % KF->CoA Water % GC->CoA ppm

Analytical workflow for generating a self-validating Certificate of Analysis for chiral indanols.

Application Performance: The Impact of Purity

The true value of the Premium Enantiopure Grade is realized in downstream applications, specifically when 3,4-dimethyl-1-indanol is deployed as a chiral auxiliary in asymmetric synthesis.

When a prochiral carboxylic acid is esterified with enantiopure 3,4-dimethyl-1-indanol, the rigid bicyclic framework and the sterically demanding 3,4-dimethyl groups effectively block one face of the adjacent carbonyl group. If a Grignard reagent is subsequently added, the nucleophilic attack occurs almost exclusively from the less hindered face[6].

  • Performance Comparison: Using the Premium Grade ( >99% ee) yields a product with exceptional diastereomeric excess ( >98% de). Upon hydrolysis (cleavage of the auxiliary), the target molecule is isolated with near-perfect enantiopurity. Conversely, using the Standard Racemic Grade results in a complex mixture of diastereomers that are chromatographically difficult to separate, severely depressing the overall yield of the desired stereoisomer and rendering it useless for strict pharmaceutical applications.

App_Pathway Indanol Enantiopure Indanol (>99% ee) Ester Esterification (Chiral Auxiliary) Indanol->Ester Prochiral Acyl Chloride Grignard Stereoselective Grignard Addition Ester->Grignard RMgX (Facial Shielding) Cleavage Auxiliary Cleavage (Hydrolysis) Grignard->Cleavage High de Intermediate Cleavage->Indanol Auxiliary Recycle Product High ee Target Molecule Cleavage->Product Product Recovery

Reaction pathway demonstrating the downstream impact of enantiopure 3,4-dimethyl-1-indanol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 96676404, (1S,3R)-3,4-dimethyl-2,3-dihydro-1H-inden-1-ol". PubChem, [Link]

  • Prysiazhnuk, D., Kolodiazhna, A., & Kolodiazhnyi, O. "Сonvergent method for the determination of the absolute configurations of 2,3-dihydro-1H-inden-1-ols". Arkivoc, 2022. [Link]

  • Hattori, T., et al. "7-Mesityl-2,2-dimethylindan-1-ol: a novel alcohol which serves as both a chiral auxiliary and a protective group for carboxy functions". Journal of the Chemical Society, Perkin Transactions 1, 1995. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

Compound Profile and Inferred Hazards Understanding the chemical nature of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol is the foundation of its safe management. Its structure, featuring a hydroxyl group on a dihydroindene bac...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile and Inferred Hazards

Understanding the chemical nature of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol is the foundation of its safe management. Its structure, featuring a hydroxyl group on a dihydroindene backbone, suggests it is a combustible organic solid or liquid. The primary hazards are inferred from related chemical structures.

Property / HazardInferred Characteristic & Rationale
Physical State Likely a solid or high-boiling point liquid at room temperature.
Hazard Class Should be managed as a hazardous chemical waste.[3] Based on analogs, it may be harmful if swallowed.[1][2]
Flammability Combustible. Vapors may form flammable mixtures with air, especially upon heating.[4][5] Keep away from heat, sparks, and open flames.[5][6]
Reactivity Likely stable under normal conditions.[7] However, it should be kept away from strong oxidizing agents to prevent violent reactions.[1][4]
Toxicity May cause skin, eye, and respiratory irritation.[5][8] Acute oral toxicity is a potential concern.[1][2]
Environmental Assumed to be toxic to aquatic life with potential for long-lasting effects, a common trait for this class of organic compounds.[4][9] Should not be released into the environment.[4][9][10]

Core Principles for Chemical Waste Disposal

The proper disposal of any laboratory chemical is governed by a set of fundamental principles that ensure safety and compliance. These rules are non-negotiable and form the basis of the specific protocol for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

  • Never Drain Dispose: Hazardous chemicals must never be poured down the sink or drain.[3][11][12] This can lead to environmental contamination and potentially dangerous reactions within the drainage system.[11]

  • Segregate Waste Streams: Always keep different classes of chemical waste separate.[11][12] Incompatible wastes, such as acids and bases, or oxidizers and flammable liquids, must never be mixed.[13]

  • Use Appropriate Containers: Waste must be stored in containers that are in good condition, compatible with the chemical, and feature a secure, tight-fitting lid.[3][11][12] The container must remain closed except when adding waste.[12]

  • Label Accurately and Clearly: All waste containers must be clearly labeled with the full chemical name(s) of the contents and appropriate hazard pictograms.[11][13][14] Unlabeled containers are a significant safety risk.[11]

  • Designated Storage Area: Store waste in a designated, well-ventilated satellite accumulation area away from heat sources and general laboratory traffic.[3][11]

Pre-Disposal Protocol: Risk Assessment and PPE

Before handling the waste, a thorough risk assessment is mandatory. Given the inferred hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times.

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to appropriate government standards (e.g., OSHA 29 CFR 1910.133 or EN166).[1][15]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator may be required.

Step-by-Step Disposal Procedure

This protocol outlines the process for collecting and preparing 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol for final disposal by your institution's Environmental Health & Safety (EH&S) department.

Step 1: Waste Collection

  • For Solid Waste:

    • Designate a clean, dry, and chemically compatible container with a screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.

    • Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "3,4-dimethyl-2,3-dihydro-1H-inden-1-ol".

    • Carefully transfer the solid waste into the container using a spatula or scoop. Avoid generating dust.[10]

  • For Liquid Waste (if dissolved in a solvent):

    • Designate a clean, compatible container (plastic is often preferred) for halogenated or non-halogenated solvent waste, depending on the solvent used.[3] Do not mix these two waste streams.

    • Affix the appropriate hazardous waste label. List all components, including the solvent and "3,4-dimethyl-2,3-dihydro-1H-inden-1-ol," with estimated percentages.

    • Using a funnel, carefully pour the liquid waste into the container.

Step 2: Container Management

  • After adding waste, securely close the container lid.[12]

  • Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Store the waste container in your lab's designated satellite accumulation area.[3] Ensure it is stored with compatible chemicals and within secondary containment to control potential leaks.[12]

Step 3: Disposal of Empty Containers

  • An empty container that held 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol is still considered hazardous waste.

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous liquid waste and add it to the appropriate waste stream as described in Step 1.

  • Once triple-rinsed, deface or remove the original label. The clean, empty container can then typically be disposed of in the appropriate glass or plastic recycling bin.[13] If the container cannot be safely cleaned, it must be disposed of as solid hazardous waste.[13]

Step 4: Arranging for Final Disposal

  • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[3]

  • Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 9 months), submit a chemical waste pickup request to your EH&S department.[12]

Disposal Decision Workflow

The following diagram illustrates the logical process for managing waste streams containing 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

G Disposal Workflow: 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol start Waste Generated (Contains Compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Collect in labeled SOLID hazardous waste container. is_solid->solid_waste Yes is_empty_cont Is it an empty container? is_liquid->is_empty_cont No liquid_waste Collect in labeled LIQUID hazardous waste container. (Segregate by solvent type) is_liquid->liquid_waste Yes decontaminate Can container be safely triple-rinsed? is_empty_cont->decontaminate Yes store Store container in designated Satellite Accumulation Area. Ensure segregation. solid_waste->store liquid_waste->store dispose_cont_as_solid Dispose of container as solid hazardous waste. decontaminate->dispose_cont_as_solid No rinse_cont Triple rinse with appropriate solvent. decontaminate->rinse_cont Yes dispose_cont_as_solid->store collect_rinsate Collect rinsate as liquid hazardous waste. rinse_cont->collect_rinsate dispose_clean_cont Dispose of clean container in normal lab glass/ plastic waste. rinse_cont->dispose_clean_cont collect_rinsate->liquid_waste pickup Request pickup by EH&S for final disposal. store->pickup

Caption: Decision tree for waste stream management.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • Laboratory Waste Disposal Safety Protocols.
  • Safety Data Sheet for (S)-(+)-2,3,7,7a-tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione. Sigma-Aldrich.
  • Safety Data Sheet for 1-Indanone. Fisher Scientific.
  • Safety Data Sheet for an Indene Deriv
  • Safety Data Sheet for cis-N1,N2-Dimethylcyclohexane-1,2-diamine. Angene Chemical.
  • Safety Data Sheet for 4,4-Dimethyl-2-pentyne. Thermo Fisher Scientific.
  • Safety Data Sheet for INTERTHANE 990 PATTERSON ORANGE PART A.
  • Safety Data Sheet for an Oxidizing Solid. Sigma-Aldrich.
  • Safety Data Sheet for Dimethyl ether. Thermo Fisher Scientific.
  • Safety Data Sheet for a Flammable Liquid. Aldrich.
  • Safety Data Sheet for 1-Indanone (altern
  • Safety Data Sheet for Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one. Thermo Fisher Scientific.
  • Safety Data Sheet for (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. Angene Chemical.
  • Safety Data Sheet for 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one. ECHEMI.
  • Safety Data Sheet for 1H-Inden-1-one, 2-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-. LookChem.

Sources

Handling

Personal protective equipment for handling 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

As a Senior Application Scientist, I frequently observe that laboratory safety is treated as a static administrative checklist rather than a dynamic, mechanistic process. When handling specialized organic intermediates l...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that laboratory safety is treated as a static administrative checklist rather than a dynamic, mechanistic process. When handling specialized organic intermediates like 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol (commonly referred to as 3,4-dimethyl-1-indanol), understanding why we use specific Personal Protective Equipment (PPE) is just as critical as knowing what to wear.

Because highly specific toxicological data for this exact substituted derivative is limited, authoritative safety protocols are established using its parent scaffold, 1-indanol, as a highly reliable structural and behavioral analog[1],. This guide synthesizes field-proven operational logistics with rigorous chemical safety standards, providing you with a self-validating system for handling this compound safely.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol features a lipophilic aromatic indane ring paired with a polar, reactive hydroxyl headgroup.

  • Dermal Penetration (Skin Irritation - H315): The lipophilic nature of the dimethyl-indane scaffold allows the molecule to easily dissolve in human skin sebum. Once it breaches the stratum corneum, the hydroxyl group induces localized cellular irritation[1].

  • Mucosal Reactivity (Eye/Respiratory Irritation - H319, H335): If aerosolized as a fine dust, the compound interacts violently with the aqueous environment of the cornea and respiratory tract, causing severe osmotic and pH-related stress[1],.

  • Systemic Toxicity (Acute Tox. 4 - H302): The compound is harmful if swallowed, requiring strict contamination control to prevent accidental ingestion via hand-to-mouth transfer[2],.

Quantitative Safety & Handling Parameters

The following data is extrapolated from the standardized for the parent 1-indanol scaffold.

ParameterSpecification / ValueCausality & Operational Impact
GHS Hazard Codes H302, H315, H319, H335Dictates the need for comprehensive dermal and respiratory barriers[1].
Glove Thickness ≥ 0.11 mm (Nitrile Rubber)Provides >480 min breakthrough time against solid particulates.
Fume Hood Velocity 0.4 – 0.6 m/sPrevents turbulent eddies from blowing lightweight organic powder into the operator's breathing zone.
Storage Temp. Room TemperatureMust be kept in a dry, well-ventilated area away from strong oxidizing agents[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of equipment must function as part of a self-validating safety system. Do not deviate from the following specifications when handling the neat (undissolved) solid.

Protective GearSpecification StandardMaterial / TypeMechanistic Justification
Hand Protection EN 374 / ASTM F739Nitrile RubberNitrile provides an excellent physical barrier against solid indanol particulates. Note: If the compound is dissolved in a carrier solvent like dichloromethane (DCM), nitrile breakthrough occurs in <5 minutes; switch to heavier barrier laminates.
Eye Protection EN 166 / ANSI Z87.1Chemical Safety GogglesStandard safety glasses are insufficient. Goggles with side shields prevent aerosolized dust from settling on the cornea.
Respiratory NIOSH N95 / EN 143 P2Particulate RespiratorMitigates inhalation of fine crystalline dust, directly preventing STOT SE 3 (respiratory tract irritation).
Body Protection ISO 13688Flame-retardant Lab CoatPrevents the accumulation of static charge, which could ignite suspended organic dust during transfer.

Operational Workflow & Handling Protocols

The following step-by-step methodologies are designed to minimize aerosolization and prevent static discharge during chemical transfer.

Protocol A: Safe Weighing and Transfer
  • Environmental Verification: Before opening the reagent bottle, verify that the chemical fume hood monitor reads a face velocity between 0.4 and 0.6 m/s.

  • PPE Donning: Equip nitrile gloves, an N95 respirator, and chemical safety goggles. Inspect gloves for micro-tears by trapping air and applying light pressure.

  • Static Mitigation: Use an anti-static polymeric weighing boat and a grounded stainless steel spatula. Organic powders with low moisture content are prone to triboelectric charging; an electrostatic discharge can ignite a suspended dust cloud.

  • Transfer Execution: Uncap the reagent bottle strictly within the designated safe zone of the hood (at least 6 inches behind the sash). Transfer the required mass using slow, deliberate movements to prevent the generation of airborne dust.

  • Decontamination: Wipe down the exterior of the reagent bottle and the analytical balance with a damp, lint-free cloth (using 70% isopropanol, as the compound is highly soluble in organic solvents) before removing them from the hood.

Protocol B: Spill Containment and Decontamination
  • Isolation: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate 2-meter radius to allow suspended dust to settle.

  • Absorption: Do not dry sweep, as this aerosolizes the compound. Cover the spill with an inert, damp absorbent material (e.g., vermiculite moistened with water or a mild surfactant).

  • Collection: Use a non-sparking tool to scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a soap and water solution to remove residual lipophilic traces, followed by a final wipe with 70% ethanol.

Visualizing the Safety Logic

To ensure these protocols are seamlessly integrated into your daily operations, I have mapped the logical workflow for handling this compound. This self-validating loop ensures that exposure risks are mitigated before they can escalate.

G Start Pre-Operation Assessment PPE Don PPE (N95, Nitrile Gloves, Goggles) Start->PPE Ventilation Fume Hood Verification (Face Velocity 0.4-0.6 m/s) PPE->Ventilation Handling Chemical Handling (Weighing/Transfer) Ventilation->Handling Spill Spill Detected? Handling->Spill Containment Spill Containment Protocol Spill->Containment Yes Disposal Waste Segregation (Solid Organic Waste) Spill->Disposal No Containment->Disposal End Decontamination & Doffing Disposal->End

Chemical Handling & Exposure Control Workflow for 3,4-dimethyl-1-indanol.

Disposal & Environmental Logistics

Improper disposal of substituted indanols can cause long-term adverse effects in aquatic environments due to their lipophilic nature and resistance to rapid biodegradation.

  • Solid Waste: Collect all contaminated consumables (weighing boats, wipes, gloves) in a sealed, clearly labeled HDPE container designated for "Hazardous Solid Organic Waste."

  • Liquid Waste: If the compound has been dissolved in a solvent for an assay, segregate the waste into the appropriate non-halogenated or halogenated organic waste carboy.

  • Chemical Incompatibility: Ensure waste containers do not contain strong oxidizing agents (e.g., nitric acid, permanganates). The benzylic positions and the hydroxyl group of the indanol scaffold are highly susceptible to rapid, exothermic oxidation.

References

  • Title: 1-Indanol | C9H10O | CID 22819 - Safety and Hazards Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
3,4-dimethyl-2,3-dihydro-1H-inden-1-ol
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